PF-232798
Description
Properties
IUPAC Name |
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETUKYDWZIRTEI-HLMSNRGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234029 | |
| Record name | PF 232798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849753-15-7 | |
| Record name | PF-232798 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849753157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-232798 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF 232798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-232798 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P7W7886U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to PF-232798: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-232798 is a potent, second-generation, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Developed by Pfizer, it represents a significant advancement in the class of entry inhibitors for the treatment of Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic route, and the key biological activities of this compound. The document includes tabulated quantitative data for easy comparison, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathway and experimental workflows.
Chemical Structure and Properties
This compound, with the systematic IUPAC name N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide, is a complex heterocyclic molecule. Its structure is characterized by a central tropane scaffold, similar to its predecessor maraviroc, which is crucial for its antagonist activity at the CCR5 receptor.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide |
| Molecular Formula | C₂₉H₄₀FN₅O |
| Molecular Weight | 509.66 g/mol |
| CAS Number | 849753-98-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key imidazopiperidine and tropane fragments, followed by their coupling and final modification. The detailed synthetic scheme is outlined in the Journal of Medicinal Chemistry, 2011, 54(1), pp 67-77. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)
This is a representative protocol based on typical organic synthesis methodologies and the information available. For the exact, detailed procedures, please refer to the primary publication.
Step 1: Synthesis of the Imidazopiperidine Moiety A protected 4-piperidone derivative is reacted with a source of ammonia to introduce two amino groups at the 3 and 4 positions. The resulting diaminopiperidine intermediate is then cyclized with an appropriate carboxylic acid derivative (e.g., an orthoester) to form the imidazole ring, which is subsequently acylated to introduce the isobutyryl group.
Step 2: Synthesis of the Tropane Fragment Tropinone is subjected to reductive amination to introduce an amino group at the 3-position, yielding 3-amino-8-azabicyclo[3.2.1]octane.
Step 3: Coupling and Final Elaboration The imidazopiperidine fragment is coupled with the tropane fragment through a nucleophilic substitution reaction. The resulting intermediate is then further elaborated by coupling with the (S)-1-(3-fluorophenyl)-3-aminopropane derivative and subsequent N-acetylation to yield the final product, this compound. Purification is typically achieved through column chromatography and recrystallization.
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the CCR5 receptor. CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 into host cells, primarily CD4+ T-lymphocytes. By binding to a transmembrane allosteric site on CCR5, this compound induces a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/System | Endpoint | Value | Reference |
| CCR5 Binding Affinity | CHO cells expressing human CCR5 | Ki (nM) | ~0.5 | [1] |
| Anti-HIV-1 Activity (BaL strain) | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ (nM) | ~2.0 | [2] |
| hERG Channel Inhibition | HEK293 cells expressing hERG | IC₅₀ (µM) | >10 | [3] |
| Anti-HIV-1 Activity (Maraviroc-resistant strain) | Human PBMCs | EC₅₀ (nM) | Potent activity maintained | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.
4.1 CCR5 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human CCR5 receptor.
Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α) that binds to CCR5. The ability of this compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
Materials:
-
CHO-K1 cells stably expressing human CCR5
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
Radioligand: ¹²⁵I-MIP-1α (specific activity ~2000 Ci/mmol)
-
This compound stock solution in DMSO
-
Non-specific binding control: unlabeled MIP-1α
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of CCR5-expressing CHO-K1 cell membranes.
-
In a 96-well plate, add binding buffer, a serial dilution of this compound, and the radioligand at a concentration near its Kd.
-
For total binding wells, add only buffer and radioligand. For non-specific binding wells, add a high concentration of unlabeled MIP-1α.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
4.2 Anti-HIV-1 Entry Assay
Objective: To determine the potency of this compound in inhibiting HIV-1 entry into target cells.
Principle: This assay measures the ability of this compound to prevent the infection of susceptible cells (e.g., PBMCs) by an R5-tropic strain of HIV-1. The readout is typically the level of a viral protein (e.g., p24 antigen) or the activity of a reporter gene in the infected cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), stimulated with PHA and IL-2
-
R5-tropic HIV-1 strain (e.g., BaL)
-
Culture medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics
-
This compound stock solution in DMSO
-
p24 ELISA kit
Procedure:
-
Plate stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Add a standardized amount of HIV-1 to the wells.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Plot the p24 concentration against the this compound concentration and determine the EC₅₀ value.
Caption: A representative workflow for an anti-HIV-1 entry assay.
4.3 hERG Potassium Channel Assay
Objective: To assess the potential for this compound to cause cardiac toxicity by inhibiting the hERG potassium channel.
Principle: This electrophysiological assay uses the patch-clamp technique to measure the flow of potassium ions through the hERG channel in a cell line stably expressing the channel. The effect of this compound on the hERG current is quantified.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal and external recording solutions
-
This compound stock solution in DMSO
Procedure:
-
Culture HEK293-hERG cells to an appropriate confluency.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit the characteristic hERG tail current.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the hERG current in the presence of the compound.
-
Wash out the compound to assess the reversibility of any effects.
-
Repeat with a range of concentrations to generate a concentration-response curve and determine the IC₅₀ value.
Conclusion
This compound is a highly potent and selective CCR5 antagonist with a promising preclinical profile. Its chemical structure has been optimized to improve upon first-generation CCR5 inhibitors, demonstrating excellent anti-HIV-1 activity, including against maraviroc-resistant strains, and a favorable safety profile with respect to hERG channel inhibition. The synthetic route, while complex, is well-defined. The detailed experimental protocols provided herein offer a foundation for further research and development of CCR5-targeted therapeutics.
References
In-Depth Technical Guide: PF-232798 Binding Affinity to the CCR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PF-232798, a second-generation oral antagonist, to the C-C chemokine receptor type 5 (CCR5). The document details its binding affinity, the experimental protocols used for its determination, and its impact on CCR5-mediated signaling pathways.
Introduction to this compound and CCR5
C-C chemokine receptor 5 (CCR5) is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and function of various immune cells, including T-lymphocytes and macrophages.[1][2] Critically, CCR5 also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV) into host cells.[1][3] The interaction between the viral envelope protein gp120, the host cell's CD4 receptor, and CCR5 is essential for viral fusion and entry.[3][4]
This compound is an orally active, second-generation CCR5 antagonist developed as an anti-HIV agent.[5][6] It is structurally related to Maraviroc, the first-in-class approved CCR5 antagonist, but exhibits a higher binding affinity and an alternative resistance profile.[5][7] As an allosteric inhibitor, this compound binds to a pocket within the transmembrane region of CCR5, distinct from the natural chemokine binding site.[7] This binding event locks the receptor in an inactive conformation, preventing the conformational changes necessary for both natural ligand signaling and HIV-1 gp120-mediated membrane fusion.[7]
Quantitative Binding Affinity Data
This compound demonstrates potent binding to the CCR5 receptor and robust antiviral activity. Its binding affinity is significantly higher than that of the first-generation antagonist, Maraviroc. The quantitative data from various studies are summarized below.
| Compound | Parameter | Value (nM) | Assay Type | Reference |
| This compound | Binding Affinity | 0.5 | Not Specified | [7] |
| This compound | Antiviral Activity (IC₅₀) | 2.0 | HIV-1Ba-L Inhibition | [4] |
| This compound | Antiviral Activity (EC₉₀) | 2.0 | HIV BaL in PBL Culture | [8] |
| Maraviroc | Binding Affinity | 3.0 | Not Specified | [7] |
-
Binding Affinity: A direct measure of the strength of the interaction between the ligand (this compound) and the receptor (CCR5). A lower value indicates a stronger, more stable complex.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In this context, it refers to the inhibition of HIV-1 viral entry.[9]
-
EC₉₀ (90% effective concentration): The concentration of a drug that gives 90% of the maximal response.
The higher affinity of this compound (0.5 nM) compared to Maraviroc (3.0 nM) suggests a more potent interaction with the CCR5 receptor.[7] This is consistent with its potent antiviral activity, demonstrated by low nanomolar IC₅₀ and EC₉₀ values.[4][8]
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity of compounds like this compound is typically determined using radioligand competition binding assays.[10][11] This method measures the ability of a non-radioactive test compound (the "competitor," e.g., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the CCR5 receptor by measuring its IC₅₀ value in a competitive binding experiment.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing human CCR5.
-
Radioligand: A high-affinity CCR5 ligand labeled with a radioisotope (e.g., ³H-Maraviroc or ¹²⁵I-MIP-1α).
-
Competitor: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Cells expressing CCR5 are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Cell membrane preparation (containing a fixed amount of CCR5 receptor).
-
A solution of this compound at varying concentrations (typically a serial dilution). For control wells, buffer is added.
-
A fixed concentration of the radioligand.
-
-
"Total binding" wells contain membranes and radioligand only.
-
"Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a known unlabeled CCR5 ligand to block all specific receptor binding.[13]
-
-
Incubation:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the membranes (with bound radioligand) from the assay buffer (containing unbound radioligand).[12]
-
The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated: Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC₅₀ value is determined from this curve using non-linear regression analysis.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12][13]
-
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. chem.uwec.edu [chem.uwec.edu]
An In-depth Technical Guide on PF-232798 for HIV-1 Entry Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes, macrophages, and dendritic cells.[3][4][5] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes required for viral and cellular membrane fusion and subsequent viral entry.[1][6] This mechanism of action makes this compound a promising candidate for antiretroviral therapy.[6] this compound was developed by Pfizer as a successor to Maraviroc, the first approved CCR5 antagonist, with the aim of improving oral absorption and providing an alternative resistance profile.[7]
Mechanism of Action
The entry of R5-tropic HIV-1 into a host cell is a sequential process.[6] Initially, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[3] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[3][6] The subsequent interaction of gp120 with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[3][5]
This compound acts as a non-competitive allosteric inhibitor of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][3] This binding stabilizes a conformation of the receptor that is unable to interact effectively with gp120, thus blocking the final step required for membrane fusion and viral entry.[1] Structural studies have shown that while this compound and Maraviroc share a similar tropane scaffold and bind deep within the same pocket, they have different substituents that lead to distinct interactions with the receptor.[1][2] This results in different conformational changes in the receptor and may account for this compound's activity against some Maraviroc-resistant HIV-1 strains.[1][7]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay Parameter | Virus Strain | Cell Type | Value | Reference |
| EC90 | HIV-1 BaL | PBL | 2.0 nM (95% CI 1.5 to 2.6 nM) | [8] |
| IC50 | HIV-1Ba-L | 2.0 nM | [9] | |
| Binding Affinity (Ki) | CCR5 | 0.5 nM | [1] |
EC90: 90% effective concentration; IC50: 50% inhibitory concentration; Ki: inhibitory constant; PBL: Peripheral Blood Lymphocytes; CI: Confidence Interval.
Table 2: In Vitro Selectivity and Safety Profile of this compound
| Assay Parameter | Target | Value | Reference |
| IC50 | hERG | 12 µM | [9] |
| EC50 | hERG (Patch clamp) | >10 µM | [8] |
| Effect on APD90 | Dog Purkinje fibers (10 µM dose) | <50% | [8] |
hERG: human Ether-a-go-go-Related Gene; APD90: Action Potential Duration at 90% repolarization.
Table 3: Phase I Clinical Pharmacokinetics of this compound
| Dosing Regimen | Unbound Cmin (vs. Antiviral EC90) | Systemic Exposure (vs. Maraviroc) | Reference |
| 250 mg QD (steady state) | ~15-30 fold | Superior | [8] |
Cmin: minimum plasma concentration; QD: once daily.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Anti-HIV-1 Activity Assay in Peripheral Blood Lymphocytes (PBLs)
-
Objective: To determine the potency of this compound in inhibiting HIV-1 replication in primary human cells.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-cells.
-
Culture the activated PBLs and infect them with a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL) in the presence of serial dilutions of this compound.
-
Incubate the cultures for a defined period (e.g., 7 days).
-
Measure the extent of viral replication by quantifying the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the EC90 value, the concentration of the compound that inhibits viral replication by 90%, by fitting the dose-response data to a sigmoidal curve.[8]
-
2. CCR5 Binding Assay
-
Objective: To determine the binding affinity of this compound for the CCR5 receptor.
-
Methodology:
-
Use cell membranes from a cell line stably expressing human CCR5.
-
Perform a competitive binding assay using a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β).
-
Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separate the bound and free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
Calculate the IC50 value, the concentration of this compound that displaces 50% of the radioligand binding.
-
Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
-
3. hERG Inhibition Assay (Patch Clamp)
-
Objective: To assess the potential for this compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Methodology:
-
Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).
-
Perform whole-cell patch-clamp electrophysiology recordings.
-
Apply a voltage clamp protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the EC50 value, the concentration of the compound that inhibits the hERG current by 50%.[8]
-
Visualizations
Caption: HIV-1 entry mechanism and the inhibitory action of this compound.
Caption: Workflow for key in vitro characterization assays of this compound.
Conclusion
This compound is a potent and selective second-generation CCR5 antagonist with a promising preclinical and early clinical profile for the treatment of HIV-1 infection.[8][10] Its mechanism as an entry inhibitor provides a valuable therapeutic option, particularly for patients with resistance to other antiretroviral drug classes.[6] The improved pharmacokinetic properties and activity against some Maraviroc-resistant strains highlight its potential as a next-generation CCR5-targeted therapy.[7][8] Further clinical development is warranted to fully establish its efficacy and safety profile in HIV-infected individuals.[10]
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 antagonist: Promising agents in HIV treatment - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. CCR5 Inhibitors and HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizer.com [pfizer.com]
The Pharmacokinetic Profile and Oral Bioavailability of PF-232798: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-232798 is a second-generation, orally active imidazopiperidine antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. Developed by Pfizer as a potential successor to Maraviroc, this compound was engineered for an improved pharmacokinetic profile, particularly concerning oral absorption and dosing frequency. Preclinical and early-phase clinical studies demonstrated promising characteristics, including substantial oral absorption in animal models and a favorable trough concentration profile in humans, suggesting the potential for once-daily dosing. Despite these early findings, the clinical development of this compound appears to have been discontinued after the completion of Phase II trials, and detailed pharmacokinetic data in the public domain remain limited. This guide synthesizes the available information on the pharmacokinetics and oral bioavailability of this compound, presenting the data in a structured format for scientific and research applications.
Introduction
The development of CCR5 antagonists marked a significant advancement in the treatment of HIV-1 infection by targeting a host protein rather than a viral enzyme, thereby offering a novel mechanism of action. Maraviroc, the first approved drug in this class, validated this therapeutic approach. This compound emerged from a dedicated medicinal chemistry program aimed at identifying a successor to Maraviroc with superior pharmacokinetic properties.[1] This document provides a comprehensive summary of the known pharmacokinetic and oral bioavailability data for this compound.
Mechanism of Action: CCR5 Antagonism
This compound functions as an allosteric antagonist of the CCR5 receptor.[2] By binding to a transmembrane pocket within the CCR5 protein, it induces a conformational change that prevents the HIV-1 surface glycoprotein gp120 from interacting with the receptor.[1][2] This blockade of the gp120-CCR5 interaction is essential for inhibiting the fusion of the viral and host cell membranes, thereby preventing viral entry. The potent anti-HIV activity of this compound has been demonstrated in vitro, with an EC90 (90% effective concentration) of 2.0 nM against the HIV-1 BaL strain in peripheral blood lymphocyte cultures.[1]
Signaling Pathway
The binding of this compound to CCR5 inhibits the downstream signaling cascade that would typically be initiated by the natural chemokine ligands of the receptor. This allosteric inhibition effectively blocks the conformational changes in the HIV-1 envelope glycoprotein required for membrane fusion.
Pharmacokinetic Profile
The available pharmacokinetic data for this compound are derived from preclinical studies in animals and a Phase I clinical trial in healthy volunteers. While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed, the existing information provides valuable insights into the drug's disposition.
Absorption and Oral Bioavailability
This compound was specifically designed to improve upon the oral absorption of Maraviroc.[3] Preclinical investigations in rats and dogs confirmed that the compound has "substantial oral absorption".[3] A study published in 2011 noted that this compound was selected as a lead candidate following in vivo pharmacokinetic screening in these species.[3] Furthermore, another publication mentioned "complete oral absorption in rat" for this compound.[4]
In a Phase I study involving healthy volunteers, this compound was administered orally.[1] The steady-state plasma concentrations achieved with a once-daily dosing regimen underscore its effective oral absorption in humans.[1]
Distribution
The plasma protein binding of this compound is reported to be 94%.[1] This high degree of protein binding is a critical parameter for understanding the distribution of the drug and the concentration of the unbound, pharmacologically active fraction.
Metabolism
In vitro studies using human liver microsomes indicated that this compound is metabolically stable.[3] It was found not to be a significant substrate for Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of Maraviroc.[3][5] This characteristic suggests a lower potential for drug-drug interactions mediated by CYP3A4 inhibition or induction and may contribute to a longer half-life and the feasibility of a once-daily dosing regimen.[3]
Excretion
Details regarding the routes and extent of excretion for this compound have not been published.
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound are not publicly available. However, a comparative analysis from the Phase I study provides a valuable benchmark against Maraviroc.
Table 1: Comparative Unbound Plasma Trough Concentrations at Steady State
| Compound | Dosing Regimen | Trough Unbound Concentration (vs. Antiviral EC90) |
|---|---|---|
| This compound | 250 mg Once Daily (QD) | ~15-30 fold higher |
| Maraviroc | 300 mg Twice Daily (BID) | Significantly lower than this compound |
Data sourced from a 2008 conference presentation.[1]
This comparison highlights the superior systemic exposure profile of this compound, particularly the minimum concentration (Cmin), with a once-daily regimen compared to the twice-daily regimen of Maraviroc.[1]
Experimental Protocols
While detailed protocols are not available, the following summarizes the methodologies inferred from the published literature.
Preclinical In Vivo Pharmacokinetic Screening
-
Species: Rats and dogs.[3]
-
Objective: To assess the in vivo pharmacokinetic profile, including oral absorption, of a series of newly synthesized CCR5 antagonists to identify a lead candidate.[3]
-
Methodology: Specific details on dosing, formulation, and analytical methods were not provided in the available literature.
In Vitro Metabolic Stability
-
System: Human liver microsomes.[3]
-
Objective: To evaluate the metabolic stability of this compound and its potential as a substrate for CYP3A4.[3]
Phase I Clinical Study in Healthy Volunteers
-
Study Design: A study to evaluate the safety and pharmacokinetics of this compound in healthy volunteers.[1]
-
Dosing: A once-daily (QD) oral dose of 250 mg was administered for 7 days to reach steady state.[1]
-
Sampling and Analysis: Total plasma levels were measured by HPLC-MS. Unbound concentrations were calculated based on the in vitro plasma protein binding of 94%.[1]
-
Comparator: Data were compared to steady-state trough concentrations from healthy volunteers who received 300 mg of Maraviroc twice daily (BID) for 10 days.[1]
Experimental Workflow
Safety and Tolerability
In the Phase I study, this compound was well-tolerated in healthy volunteers.[1][6] The frequency and pattern of adverse events were considered non-remarkable up to a dose of 500 mg.[1] At doses of 500 mg and above, a slight increase in the frequency of adverse events such as diarrhea, dizziness, headache, and orthostatic hypotension was observed, though these were comparable to the placebo arm.[1] Preclinical safety pharmacology assays, including assessments for hERG channel inhibition, did not reveal any significant concerns.[1][3]
Conclusion
This compound is a potent, orally bioavailable CCR5 antagonist that demonstrated a promising pharmacokinetic profile in early-stage development. Key attributes include substantial oral absorption, high plasma protein binding, and metabolic stability, which collectively support a once-daily dosing regimen. The superior trough concentrations of unbound drug compared to Maraviroc suggested the potential for a more convenient and effective therapeutic option for the treatment of HIV-1 infection. However, the apparent cessation of its clinical development after Phase II trials means that a complete and detailed understanding of its pharmacokinetic properties in a larger patient population remains elusive. The information presented in this guide, compiled from the available scientific literature, serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maraviroc: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pfizer.com [pfizer.com]
In Vitro Antiviral Potency of PF-232798 and PF-00835231: A Technical Overview
This technical guide provides an in-depth analysis of the in vitro antiviral potency of two distinct Pfizer compounds: PF-232798, a CCR5 antagonist with activity against Human Immunodeficiency Virus (HIV), and PF-00835231, a 3C-like protease (3CLpro) inhibitor targeting coronaviruses, including SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound: A CCR5 Antagonist for HIV-1
This compound is a second-generation oral CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.[1][2][3] It functions by blocking the CCR5 co-receptor, which is essential for the entry of R5-tropic HIV-1 strains into host cells.[1][3][4]
Quantitative In Vitro Antiviral Potency of this compound
The following table summarizes the key in vitro antiviral potency data for this compound against HIV-1.
| Parameter | Virus Strain(s) | Cell Type | Value | Reference(s) |
| EC90 | HIV-1 BaL | Peripheral Blood Lymphocytes (PBLs) | 2.0 nM (95% CI: 1.5 to 2.6 nM) | [2] |
| Binding Affinity (Ki) | N/A | CCR5 | 0.5 nM | [3] |
Experimental Protocols
1.2.1. Anti-HIV-1 Activity in Peripheral Blood Lymphocytes (PBLs)
The antiviral activity of this compound was assessed using primary human peripheral blood lymphocytes. A common method for this is the p24 antigen assay.
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation.
-
Viral Infection: Cultured PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1 BaL.
-
Compound Treatment: Serial dilutions of this compound are added to the infected cell cultures.
-
Assay Readout: After a defined incubation period (typically 5-7 days), the supernatant is collected, and the level of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its antiviral activity.
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
PF-232798: A Potent CCR5 Antagonist with Efficacy Against Maraviroc-Resistant HIV-1 Strains
A Technical Overview for Researchers and Drug Development Professionals
Published: November 18, 2025
Executive Summary
PF-232798, a second-generation C-C chemokine receptor type 5 (CCR5) antagonist, has demonstrated significant antiviral activity against human immunodeficiency virus type 1 (HIV-1), including strains resistant to the first-in-class CCR5 inhibitor, maraviroc. Developed by Pfizer, this compound emerged from a program aimed at improving upon the properties of maraviroc, offering the potential for a once-daily dosing regimen and a distinct resistance profile. This document provides a comprehensive technical guide on the efficacy of this compound against maraviroc-resistant HIV-1, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols utilized in its evaluation.
Introduction: The Challenge of Maraviroc Resistance
Maraviroc, the first approved CCR5 antagonist, represents a significant advancement in antiretroviral therapy by blocking the entry of R5-tropic HIV-1 into host cells.[1] However, the emergence of drug resistance, primarily through mutations in the V3 loop of the viral envelope glycoprotein gp120, can limit its long-term efficacy.[2] This has necessitated the development of next-generation CCR5 antagonists with activity against these resistant variants. This compound was designed to address this clinical need.
Mechanism of Action: Allosteric Inhibition of CCR5
Like maraviroc, this compound is an allosteric inhibitor of the CCR5 co-receptor.[3] It binds to a transmembrane pocket of CCR5, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120 of R5-tropic HIV-1 and thereby preventing viral entry into the host cell.[3]
The distinct chemical structure of this compound is believed to result in an alternative binding mode within the CCR5 pocket compared to maraviroc. This alternative interaction is hypothesized to be the basis for its activity against some maraviroc-resistant strains that have adapted to recognize the maraviroc-bound conformation of CCR5.
Quantitative Antiviral Activity
Preclinical studies have demonstrated the potent and broad-spectrum anti-HIV-1 activity of this compound.[4] Notably, it has shown efficacy against laboratory-generated maraviroc-resistant HIV-1 strains.
| Compound | Virus Strain | Cell Type | IC50 / EC90 (nM) | Fold Change in Susceptibility (Resistant vs. Wild-Type) | Reference |
| This compound | HIV-1 Ba-L (Wild-Type) | PBMCs | EC90: 2.0 | N/A | [5] |
| Maraviroc | HIV-1 Ba-L (Wild-Type) | PBMCs | EC90: ~2.0 | N/A | [5] |
| This compound | Maraviroc-Resistant HIV-1 (Lab-generated) | - | Active | - | [5] |
| This compound | B-clade MVC-resistant HIV-1 isolate strain CC185 | - | Retained Activity | - | [6] |
PBMCs: Peripheral Blood Mononuclear Cells. IC50: 50% inhibitory concentration. EC90: 90% effective concentration. N/A: Not Applicable. Data for maraviroc-resistant strains is currently qualitative ("Active" or "Retained Activity") in the reviewed literature, with specific IC50/EC90 values not publicly available.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the evaluation of this compound's activity against maraviroc-resistant HIV-1.
Generation of Maraviroc-Resistant HIV-1 Strains
The development of maraviroc-resistant HIV-1 strains is a critical first step in assessing the efficacy of next-generation inhibitors. A common method involves in vitro passage of a wild-type HIV-1 isolate in the presence of escalating concentrations of maraviroc.
Protocol for In Vitro Generation of Maraviroc-Resistant HIV-1 (e.g., CC1/85 Strain):
-
Cell Culture: Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy donors are cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2).
-
Viral Inoculation: A wild-type R5-tropic HIV-1 isolate (e.g., CC1/85) is used to infect the stimulated PBMCs.
-
Drug Selection: The infected cells are cultured in the presence of an initial, sub-inhibitory concentration of maraviroc.
-
Serial Passage: The culture supernatant, containing progeny virus, is harvested at peak infection and used to infect fresh, stimulated PBMCs. With each subsequent passage, the concentration of maraviroc is gradually increased.
-
Monitoring of Viral Replication: Viral replication is monitored at each passage by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Phenotypic and Genotypic Characterization: Once a viral strain demonstrates the ability to replicate in the presence of high concentrations of maraviroc, it is characterized phenotypically for its resistance profile and genotypically by sequencing the env gene to identify resistance-conferring mutations.
Antiviral Susceptibility Assays
The antiviral activity of this compound against both wild-type and maraviroc-resistant HIV-1 strains is typically determined using cell-based assays that measure the inhibition of viral replication.
Protocol for PhenoSense™ HIV Entry Assay (a common platform for evaluating entry inhibitors):
-
Generation of Pseudoviruses: Recombinant viruses are generated by co-transfecting 293T cells with an HIV-1 genomic vector that lacks the env gene but contains a luciferase reporter gene, and a second vector expressing the HIV-1 envelope glycoproteins from either the wild-type or the maraviroc-resistant strain.
-
Cell Preparation: U87 cells engineered to express CD4 and CCR5 are seeded in 96-well plates.
-
Compound Dilution: this compound and maraviroc are serially diluted to create a range of concentrations.
-
Infection: The pseudoviruses are incubated with the target cells in the presence of the various concentrations of the test compounds.
-
Luciferase Assay: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of viral replication.
-
Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) or 90% effective concentration (EC90) is then determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes provide a clearer understanding of the underlying biology and research methodologies.
HIV-1 Entry and Inhibition by CCR5 Antagonists
Caption: HIV-1 entry pathway and the mechanism of inhibition by CCR5 antagonists like this compound.
Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating the antiviral efficacy of this compound.
Conclusion and Future Directions
This compound demonstrates promise as a second-generation CCR5 antagonist with the potential to overcome maraviroc resistance. Its activity against laboratory-generated maraviroc-resistant HIV-1 strains highlights its distinct pharmacological profile. Further studies, including the public release of detailed quantitative data from clinical trials and against a broader panel of clinically-derived maraviroc-resistant isolates, are warranted to fully elucidate its clinical utility. The development of this compound underscores the importance of continued research into next-generation antiretrovirals to address the ongoing challenge of HIV drug resistance.
References
- 1. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of CCR5 by PF-232798: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by PF-232798, a second-generation oral CCR5 antagonist. The document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR), plays a crucial role in immune cell trafficking and is the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1).[1][2] Allosteric modulation of CCR5 has emerged as a key therapeutic strategy for inhibiting HIV-1 entry. This compound is a potent, orally bioavailable allosteric antagonist of CCR5 that has been investigated as a potential anti-HIV therapeutic.[3][4] This document explores the molecular interactions, functional consequences, and experimental basis of this compound's activity.
This compound, a second-generation CCR5 antagonist, was developed as a successor to Maraviroc, the first approved drug in this class.[3][5] It exhibits a higher binding affinity and an alternative resistance profile compared to Maraviroc.[5][6] Structural studies have revealed that this compound binds to a deep allosteric pocket within the seven-transmembrane (7TM) bundle of CCR5, distinct from the binding site of endogenous chemokine ligands.[5] This binding mode stabilizes a conformation of the receptor that is unable to engage with the HIV-1 envelope glycoprotein gp120, thereby preventing viral entry into host cells.[5][7]
Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of this compound with CCR5 and its antiviral activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| Binding Affinity (Kd) | ~0.5 nM | Not specified | [5] |
| Antiviral Activity (EC90) | 2.0 nM (95% CI 1.5 to 2.6 nM) | HIV-1BaL in Peripheral Blood Lymphocytes (PBLs) | [8] |
| Anti-HIV Activity (IC50) | 2.0 nM | HIV-1Ba-L | [9] |
| hERG Activity (IC50) | 12 µM | Not specified | [9] |
Table 2: Comparative Antiviral Potency of this compound and Maraviroc
| Compound | Antiviral EC90 (PhenoSense Assay) | Correlation (R2) | Reference |
| This compound | Highly correlated with Maraviroc | 0.93 | [8] |
| Maraviroc | Baseline for comparison | - | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the allosteric modulation of CCR5 by this compound.
CCR5 Expression and Purification for Structural Studies
Objective: To produce sufficient quantities of purified and stable CCR5 protein for crystallization and structural determination in complex with this compound.
Methodology:
-
Plasmid Construction: A codon-optimized human wild-type CCR5 DNA sequence is synthesized and cloned into a modified pFastBac1 vector for expression in insect cells. The construct includes an N-terminal hemagglutinin (HA) signal sequence for membrane targeting and a C-terminal FLAG tag followed by a 10x His tag for purification. A PreScission protease site is included for tag removal.[5]
-
Protein Expression: Recombinant baculovirus is generated using the Bac-to-Bac system (Invitrogen) and used to infect Spodoptera frugiperda (Sf9) insect cells. Cells are grown in suspension culture and harvested post-infection.[5]
-
Membrane Preparation and Solubilization: Cell pellets are lysed, and cell membranes containing the expressed CCR5 are isolated by ultracentrifugation. The membrane-bound CCR5 is then solubilized using a detergent cocktail, typically containing dodecyl-β-D-maltoside (DDM) and cholesteryl hemisuccinate (CHS).[5]
-
Purification: The solubilized receptor is purified using affinity chromatography, first with an anti-FLAG antibody resin, followed by size-exclusion chromatography to isolate monomeric, properly folded CCR5. The C-terminal tags are removed by PreScission protease treatment.[5]
Crystallization of the CCR5-PF-232798 Complex
Objective: To obtain high-quality crystals of the CCR5-PF-232798 complex for X-ray diffraction and structure determination.
Methodology:
-
Complex Formation: The purified CCR5 protein is incubated with a molar excess of this compound to ensure saturation of the binding pocket.[5]
-
Crystallization: The CCR5-PF-232798 complex is crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex is mixed with a lipid, such as monoolein, to form the LCP, which is then dispensed into a 96-well glass plate and overlaid with a precipitant solution.[5]
-
Crystal Optimization: Optimal crystals for X-ray diffraction are obtained in a solution containing 100 mM HEPES (pH 7.0), 32–38% (v/v) PEG400, 100–200 mM KNO3, and 1 mM this compound.[5]
-
Data Collection: Crystals are harvested and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source.[5]
Antiviral Activity Assays
Objective: To quantify the inhibitory effect of this compound on HIV-1 replication in primary cells.
Methodology:
-
Cell Culture: Peripheral blood lymphocytes (PBLs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote proliferation and CCR5 expression.[8]
-
Viral Infection: Stimulated PBLs are infected with a CCR5-tropic strain of HIV-1, such as HIV-1BaL, in the presence of serial dilutions of this compound.[8]
-
Quantification of Viral Replication: After a defined incubation period (typically 5-7 days), viral replication is assessed by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]
-
Data Analysis: The concentration of this compound that inhibits viral replication by 90% (EC90) is calculated from the dose-response curve.[8]
Signaling Pathways and Mechanisms of Action
The interaction of this compound with CCR5 is characterized by its allosteric antagonism, which has profound implications for both natural chemokine signaling and HIV-1 entry.
Canonical CCR5 Signaling Pathway
Under normal physiological conditions, the binding of chemokines such as CCL3, CCL4, and CCL5 to CCR5 initiates a signaling cascade. This process involves a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[1][10] The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][10] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to cellular responses such as chemotaxis and inflammation.[2][10]
Canonical CCR5 signaling pathway upon chemokine binding.
Allosteric Inhibition of HIV-1 Entry by this compound
This compound functions as a non-competitive antagonist. It binds to an allosteric site within the transmembrane domain of CCR5, which is distinct from the orthosteric site where chemokines and the HIV-1 gp120 protein interact.[5] This binding induces a conformational change in the receptor, locking it in an inactive state. As a result, the gp120 envelope glycoprotein of R5-tropic HIV-1 is unable to bind to CCR5, a critical step for viral fusion and entry into the host cell.[5][7]
Mechanism of HIV-1 entry inhibition by this compound.
Experimental Workflow for Structural and Functional Analysis
The characterization of this compound's allosteric modulation of CCR5 involves a multi-step workflow, integrating molecular biology, biochemistry, and virology.
Workflow for characterizing this compound's interaction with CCR5.
Conclusion
This compound represents a significant advancement in the development of allosteric modulators for CCR5. Its high affinity and distinct resistance profile underscore the potential for developing next-generation anti-HIV therapeutics. The detailed structural and functional data available for this compound provide a robust framework for the rational design of novel CCR5 antagonists with improved pharmacological properties. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers in the fields of GPCR biology, virology, and drug discovery.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections | Pfizer [pfizer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Crystal Structure of CCR5 in Complex with PF-232798: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of the C-C chemokine receptor type 5 (CCR5) in complex with PF-232798, a second-generation oral CCR5 antagonist. The content herein is curated for professionals in the fields of biomedical research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating leukocyte trafficking.[1][2] It also functions as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).[1][3][4] Consequently, CCR5 has emerged as a significant therapeutic target for the prevention of HIV-1 infection. This compound is a potent, orally bioavailable antagonist of CCR5 that has been evaluated in clinical trials for the treatment of HIV-1.[5][6] This document details the high-resolution crystal structure of CCR5 in a bound state with this compound, providing critical insights into its mechanism of action and offering a structural basis for the development of next-generation anti-HIV therapeutics.
Quantitative Data
The following tables summarize the key quantitative data derived from the crystallographic and binding studies of the CCR5-PF-232798 complex.
Table 1: Crystallographic Data Collection and Refinement Statistics
| Data Collection | CCR5-PF-232798 Complex |
| Resolution (Å) | 2.9 |
| Space group | P2₁2₁2₁ |
| Unit-cell parameters (Å) | a=63.5, b=66.1, c=134.4 |
| α, β, γ (°) | 90, 90, 90 |
| Molecules per asymmetric unit | 1 |
| Rwork / Rfree (%) | 24.4 / 28.3 |
| Data from Zhu et al., 2019[5] |
Table 2: Comparative Binding Affinities of CCR5 Antagonists
| Compound | Binding Affinity (Ki or IC50 in nM) |
| This compound | 0.5 |
| Maraviroc | 3.0 |
| Data from Zhu et al., 2019[5] |
Experimental Protocols
The methodologies employed in the determination of the CCR5-PF-232798 crystal structure are detailed below.
Protein Expression and Purification
Human CCR5 was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The construct was engineered to include an N-terminal FLAG tag for purification and a C-terminal fusion to T4 lysozyme to facilitate crystallization. Cells were harvested 48 hours post-infection and the membrane fraction was isolated. CCR5 was solubilized from the membranes using a detergent mixture and purified by affinity chromatography using an anti-FLAG antibody resin. The purified receptor was then further purified by size-exclusion chromatography to ensure homogeneity.
Crystallization
The purified CCR5-PF-232798 complex was crystallized using the lipidic cubic phase (LCP) method. The protein-ligand complex was mixed with a lipid mixture (monoolein) to form the LCP. Crystallization screening was performed using a robotic system to dispense the LCP into 96-well plates containing various precipitant solutions. Plate-like crystals of the CCR5-PF-232798 complex grew to a final size of approximately 50 x 50 x 5 µm over a period of two weeks at 20°C.
Data Collection and Structure Determination
X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron light source. The data were processed and scaled using standard crystallographic software. The structure was solved by molecular replacement using the previously determined structure of CCR5 in complex with maraviroc (PDB ID: 4MBS) as a search model. The model was then manually rebuilt and refined against the diffraction data to yield the final structure.
Visualizations
The following diagrams illustrate key pathways and workflows related to the CCR5-PF-232798 structure and its biological context.
Caption: Canonical CCR5 signaling pathway and points of intervention.
Caption: Experimental workflow for determining the CCR5-PF-232798 crystal structure.
Caption: Logical relationship of antagonist binding sites within CCR5.
References
- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-232798 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-232798 is a second-generation, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] As an allosteric inhibitor, this compound binds to a transmembrane pocket of the CCR5 receptor, thereby preventing the interaction between the receptor and the HIV-1 envelope glycoprotein gp120.[1][3][4] This mechanism effectively blocks the entry of CCR5-tropic HIV-1 into host cells.[3][4] this compound has demonstrated potent anti-HIV-1 activity and has been evaluated in clinical trials.[1][5][6] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its antiviral efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line/System | Virus Strain | Parameter | Value (nM) | Confidence Interval (95%) |
| Antiviral Activity | Peripheral Blood Lymphocytes (PBL) | HIV-1 BaL | EC90 | 2.0 | 1.5 to 2.6 |
| Anti-HIV Activity | Not Specified | HIV-1 Ba-L | IC50 | 2.0 | Not Reported |
Table 2: Receptor Binding and Safety Profile of this compound
| Assay Type | Target | Parameter | Value (nM) | Notes |
| Binding Affinity | CCR5 | Ki | 0.5 | Compared to Maraviroc (Ki = 3 nM) |
| hERG Channel Assay | hERG | IC50 | 12,000 | Indicates modest hERG channel inhibition[3] |
Signaling Pathway
The mechanism of action of this compound involves the allosteric inhibition of the CCR5 receptor, which is a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in gp120 and the subsequent fusion of the viral and cellular membranes, thus inhibiting viral entry.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of this compound. Specific parameters may require optimization depending on the cell line and virus strain used.
Protocol 1: In Vitro Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in primary human PBMCs.
Materials:
-
This compound
-
HIV-1 stock (e.g., Ba-L strain)
-
Ficoll-Paque PLUS
-
Human PBMCs
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS, 1% Pen-Strep, and 5 µg/mL PHA.
-
Incubate for 48-72 hours to stimulate T-cell proliferation.
-
After stimulation, wash the cells and resuspend in culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep) containing 20 U/mL IL-2.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add the serially diluted this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
After 7 days of incubation, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro antiviral activity assay.
Protocol 2: CCR5 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the CCR5 receptor.
Materials:
-
This compound
-
Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α)
-
Cell line expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture the CCR5-expressing cells to confluency.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane preparation in binding buffer.
-
-
Competitive Binding:
-
In a 96-well filter plate, add the cell membrane preparation.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of this compound (competitor). Include a control for total binding (no competitor) and non-specific binding (excess of a non-labeled CCR5 ligand).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Washing and Detection:
-
Wash the wells with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for the CCR5 receptor binding assay.
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. All work with live HIV-1 must be conducted in a BSL-3 facility with appropriate safety precautions.
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections | Pfizer [pfizer.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PF-232798 in HIV Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] As an allosteric inhibitor, this compound binds to a transmembrane pocket of CCR5, preventing the conformational changes necessary for the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1).[3] R5-tropic viruses, which utilize CCR5 as a co-receptor for entry into target cells, are the predominant viral strain in early-stage HIV-1 infection. This compound has demonstrated potent anti-HIV-1 activity and has shown efficacy against viral strains resistant to the first-generation CCR5 antagonist, Maraviroc.[2][4][5] These characteristics make this compound a valuable tool for in vitro studies of HIV-1 entry and a subject of interest in the development of novel antiretroviral therapies.
Mechanism of Action of this compound in HIV-1 Entry
HIV-1 entry into a host cell is a multi-step process. First, the viral surface glycoprotein gp120 binds to the primary cellular receptor, CD4.[6] This initial binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[6] For R5-tropic HIV-1 strains, gp120 then interacts with CCR5. This interaction facilitates further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the host cell's cytoplasm.[7] this compound acts as an allosteric antagonist of CCR5, meaning it binds to a site on the receptor distinct from the natural ligand binding site.[7][3] This binding locks the CCR5 receptor in a conformation that is not recognized by gp120, effectively blocking the co-receptor interaction and preventing viral entry.
Quantitative Data Summary
The following table summarizes the in vitro potency and binding affinity of this compound against HIV-1.
| Parameter | Virus Strain/System | Value | Reference(s) |
| EC90 | HIV-1 BaL in PBLs | 2.0 nM (95% CI: 1.5 to 2.6 nM) | [2] |
| IC50 | HIV-1Ba-L | 2.0 nM | [1] |
| Binding Affinity (Ki) | CCR5 | Higher than Maraviroc (Maraviroc Ki = 3 nM) | [3] |
Experimental Protocols
Two primary types of in vitro assays are commonly used to evaluate the efficacy of HIV-1 entry inhibitors like this compound: single-round infectivity assays using pseudotyped viruses and replication-competent virus assays in primary cells.
Protocol 1: Single-Round Infectivity Assay using HIV-1 Env-Pseudotyped Virus and TZM-bl Reporter Cells
This assay measures the ability of this compound to inhibit the entry of HIV-1 envelope (Env)-pseudotyped viruses into TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes.[7]
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Complete Growth Medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 Env-pseudotyped virus (R5-tropic, e.g., BaL)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.01 nM to 100 nM. Include a "no drug" control (medium with DMSO vehicle) and a "cells only" control (no virus).
-
Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium to a concentration that yields a luciferase signal of at least 10 times the background of the "cells only" control wells. The optimal virus dilution should be determined in a preliminary titration experiment.
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells. Then, add 50 µL of the diluted virus to all wells except the "cells only" control. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Read the luminescence on a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the "no drug" control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.
Protocol 2: HIV-1 Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to inhibit the replication of infectious HIV-1 in primary human PBMCs. Viral replication is quantified by measuring the amount of p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs, isolated from healthy donors
-
Complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 U/mL IL-2)
-
Phytohemagglutinin (PHA)
-
Replication-competent R5-tropic HIV-1 (e.g., BaL)
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
PBMC Activation: Stimulate PBMCs with PHA (2 µg/mL) in complete RPMI medium for 2-3 days at 37°C in a 5% CO2 incubator. After stimulation, wash the cells and resuspend them in fresh complete RPMI medium without PHA.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in complete RPMI medium. A suggested starting concentration range is 0.1 nM to 1 µM. Dilute the HIV-1 stock to a predetermined infectious dose (e.g., 100 TCID50).
-
Infection: Plate the activated PBMCs at 1 x 106 cells per well in a 24-well plate. Add the diluted this compound to the respective wells. Then, add the diluted virus to all wells except the uninfected control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Culture Maintenance: Every 2-3 days, collect a portion of the culture supernatant for p24 analysis and replace it with fresh complete RPMI medium containing the appropriate concentration of this compound.
-
p24 ELISA: At the end of the culture period (typically 7-10 days), quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration compared to the "no drug" control. Determine the IC50 value from a dose-response curve.
Visualizations
Caption: Signaling pathway of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for a single-round HIV entry assay.
References
- 1. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
PF-232798 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-232798 is a potent and orally active second-generation antagonist of the C-C chemokine receptor 5 (CCR5). As a key co-receptor for HIV-1 entry into host cells, CCR5 is a prime target for antiretroviral therapy. This compound exhibits potent anti-HIV-1 activity, with an IC50 value of less than 0.1 nM in gp160 fusion assays.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro experimental settings, including solubility guidelines, stock solution preparation, and methodologies for anti-HIV-1 activity and CCR5 binding assays.
This compound: Chemical and Physical Properties
Table 1: Solubility and Stock Solution Preparation
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | Prepare a 10 mM stock solution in 100% DMSO. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration. Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%). |
Signaling Pathway
This compound acts as an allosteric antagonist of the CCR5 receptor. By binding to a transmembrane pocket on CCR5, it induces a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120. This blockade of the gp120-CCR5 interaction is crucial for inhibiting the entry of R5-tropic HIV-1 strains into host cells, primarily CD4+ T lymphocytes.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in key in vitro experiments.
Anti-HIV-1 Replication Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Table 2: Anti-HIV-1 Replication Assay Parameters
| Parameter | Specification |
| Cell Line | TZM-bl |
| Virus | CCR5-tropic HIV-1 strain (e.g., JR-FL, Ba-L) |
| Assay Principle | Measurement of luciferase activity as an indicator of viral entry and gene expression. |
| Readout | Reduction in relative luminescence units (RLU). |
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 nM to 100 nM.
-
Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of CCR5-tropic HIV-1 (at a predetermined viral titer that yields a high signal-to-background ratio) to each well. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, remove the supernatant and lyse the cells using a commercial luciferase lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
CCR5 Competition Binding Assay
This assay measures the ability of this compound to compete with a known radiolabeled or fluorescently labeled CCR5 ligand for binding to the receptor.
Table 3: CCR5 Competition Binding Assay Parameters
| Parameter | Specification |
| Cell Source | Cell lines overexpressing CCR5 (e.g., CHO-CCR5, HEK293-CCR5) or peripheral blood mononuclear cells (PBMCs). |
| Labeled Ligand | [125I]-MIP-1α or a fluorescently labeled CCR5 ligand. |
| Assay Principle | Competitive displacement of the labeled ligand by this compound. |
| Readout | Reduction in radioactivity or fluorescence signal. |
Protocol:
-
Membrane Preparation (if using cell lines):
-
Harvest cells expressing CCR5.
-
Homogenize the cells in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of this compound or a known CCR5 ligand (for standard curve).
-
A fixed concentration of the labeled CCR5 ligand.
-
Cell membrane preparation or whole cells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
Washing:
-
For membrane assays, rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free ligand. Wash the filters with ice-cold wash buffer.
-
For whole-cell assays, centrifuge the plate, aspirate the supernatant, and wash the cell pellet with cold buffer.
-
-
Signal Detection:
-
For radioligand assays, measure the radioactivity on the filters using a scintillation counter.
-
For fluorescent ligand assays, measure the fluorescence of the cell pellet or filter using a suitable plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the Ki value from the IC50 using the Cheng-Prusoff equation.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Assessing the Antiviral Activity of PF-232798
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-232798 is a second-generation, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, specifically CD4+ T lymphocytes.[3][4] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication.[2] These application notes provide detailed protocols for assays relevant to the characterization of the anti-HIV-1 activity of this compound.
Mechanism of Action
HIV-1 entry into a host cell is a multi-step process that begins with the binding of the viral glycoprotein gp120 to the CD4 receptor on the surface of T-cells. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains is CCR5. The interaction with CCR5 leads to further conformational changes in the viral gp41 protein, facilitating the fusion of the viral and cellular membranes, and ultimately allowing the viral capsid to enter the host cell's cytoplasm. This compound acts as a non-competitive antagonist of CCR5, effectively blocking this crucial step in the viral life cycle.
Figure 1: Mechanism of HIV-1 Entry and Inhibition by this compound.
Data Presentation
The antiviral activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50/EC90), and its cytotoxicity is determined by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.
| Assay Type | Virus Strain | Cell Line | Parameter | Value | Reference |
| Anti-HIV Activity | HIV-1Ba-L | Not Specified | IC50 | 2.0 nM | [5] |
| Anti-HIV Activity | 18 env-recombinant clones (Clades A-J) | Not Specified | EC90 (geometric mean) | Not specified, but similar potency to Maraviroc | [1] |
| Activity against Maraviroc-resistant HIV-1 | CC185 (B-clade) | PBL culture | Full activity retained | Not specified | [1] |
| Activity against Maraviroc-resistant HIV-1 | RU570 (G-clade) | PBL culture | >50% activity retained | Not specified | [1] |
| CCR5 Binding Affinity | Not Applicable | Not Specified | Affinity (Ki) | 0.5 nM | [4] |
| hERG Activity | Not Applicable | Not Specified | IC50 | 12 µM | [5] |
Experimental Protocols
HIV-1 Pseudovirus Entry Assay (TZM-bl Reporter Assay)
This assay is a common method to determine the inhibitory activity of compounds targeting viral entry. It utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[3] Infection by HIV-1 leads to the expression of the viral Tat protein, which transactivates the LTR promoter, resulting in the production of luciferase. The amount of light produced is proportional to the level of viral entry.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 Env-pseudotyped virus (e.g., HIV-1BaL)
-
This compound
-
DEAE-Dextran
-
Bright-Glo™ Luciferase Assay System (Promega) or equivalent
-
96-well cell culture plates (clear bottom, white or black walls)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture TZM-bl cells in complete growth medium.
-
On the day before the assay, trypsinize and resuspend the cells to a concentration of 1 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is advisable to prepare these at 2X the final concentration.
-
-
Infection:
-
Thaw the HIV-1 pseudovirus stock and dilute it in complete growth medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay (to be determined empirically by titration).
-
In a separate plate, mix 50 µL of the diluted virus with 50 µL of the serially diluted this compound (or medium for virus control wells, and no virus for cell control wells).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Aspirate the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to the respective wells.
-
Include DEAE-Dextran in the medium at a final concentration of 15-20 µg/mL to enhance infectivity.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Measurement:
-
After the 48-hour incubation, remove 100-150 µL of the culture medium from each well.
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Transfer 150 µL of the lysate to a 96-well white or black plate suitable for luminometry.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the cell control wells from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_virus_control))
-
Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Figure 2: Workflow for the TZM-bl HIV-1 Pseudovirus Entry Assay.
CCR5 Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR5 receptor. It is used to determine the binding affinity (Ki) of the compound.
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)
-
Radioligand (e.g., [125I]MIP-1α or [3H]Maraviroc)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled CCR5 ligand, e.g., Maraviroc)
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Serial dilutions of this compound or non-specific binding control or buffer for total binding.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes (protein concentration to be optimized).
-
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters.
-
Add scintillation fluid to each filter.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Plot the percent specific binding against the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Logical Flow of a Competitive Radioligand Binding Assay.
Conclusion
The assays described provide a framework for the comprehensive in vitro characterization of the anti-HIV-1 activity of the CCR5 antagonist this compound. The TZM-bl pseudovirus entry assay is a robust method for determining the compound's potency in a cell-based model of a single round of infection. The radioligand binding assay allows for the precise determination of the compound's affinity for its molecular target, CCR5. Together, these assays are essential tools for the evaluation of this compound and other CCR5-targeting antiviral candidates in a research and drug development setting.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-232798 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data for PF-232798, a second-generation C-C chemokine receptor type 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection. While detailed in vivo efficacy studies in animal models of HIV are not extensively available in the public domain, this document consolidates the existing pharmacokinetic and in vitro antiviral data to guide further research.
Introduction
This compound is an orally bioavailable small molecule that acts as an allosteric antagonist of the CCR5 co-receptor, a key portal for the entry of R5-tropic HIV-1 into host cells.[1][2] Developed as a successor to Maraviroc, this compound has demonstrated potent antiviral activity against a wide range of HIV-1 subtypes, including strains resistant to first-generation CCR5 antagonists.[1][3] Preclinical studies have highlighted its favorable pharmacokinetic profile and tolerability in animal models and healthy human volunteers.[3][4]
Preclinical Data Summary
In Vitro Antiviral Activity
This compound exhibits potent and broad anti-HIV-1 activity. In vitro studies have consistently shown its ability to inhibit the replication of various CCR5-tropic HIV-1 isolates at nanomolar concentrations.
| Parameter | Virus Strain | Cell Type | Value | Reference |
| EC90 | HIV-1 BaL | Peripheral Blood Lymphocytes (PBL) | 2.0 nM (95% CI: 1.5-2.6 nM) | [4] |
| IC50 | HIV-1 Ba-L | Not Specified | 2.0 nM | [5] |
Notably, this compound retains its activity against certain HIV-1 isolates that have developed resistance to Maraviroc, suggesting a distinct interaction with the CCR5 receptor.[1][2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs have demonstrated that this compound possesses substantial oral absorption, a key characteristic for a potential oral antiretroviral agent.[1][5]
| Species | Route of Administration | Key Findings | Reference |
| Rat | Oral | Substantial oral absorption | [1][5] |
| Dog | Oral | Substantial oral absorption | [1][5] |
Metabolic stability studies using human liver microsomes indicated that this compound is metabolically stable and not a significant substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[5] This suggests a lower potential for drug-drug interactions compared to other antiretrovirals metabolized by this pathway.
Signaling Pathway and Mechanism of Action
This compound functions by binding to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands. This allosteric modulation prevents the conformational changes in the HIV-1 envelope glycoprotein gp120 that are necessary for viral fusion and entry into the host cell.
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Experimental Protocols
While specific in vivo efficacy studies for this compound in HIV animal models are not publicly detailed, the following protocols are based on standard methodologies used for evaluating CCR5 antagonists in preclinical settings.
In Vitro Antiviral Activity Assay (Peripheral Blood Mononuclear Cells - PBMCs)
This protocol outlines a general method for assessing the antiviral efficacy of this compound against HIV-1 in primary human cells.
Caption: Workflow for in vitro antiviral activity assay in PBMCs.
Methodology:
-
PBMC Isolation and Stimulation: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation. Stimulate the isolated PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 3 days.
-
Cell Culture: Culture the stimulated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20 U/mL of recombinant human interleukin-2 (IL-2).
-
Antiviral Assay:
-
Seed the stimulated PBMCs into 96-well plates at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells.
-
Infect the cells with a pre-titered stock of a CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL).
-
Include appropriate controls (virus-only, cells-only, and a reference inhibitor like Maraviroc).
-
-
Incubation and Analysis: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator. After incubation, collect the cell culture supernatants and measure the concentration of HIV-1 p24 antigen using a commercially available ELISA kit.
-
Data Analysis: Determine the 50% and 90% effective concentrations (EC50 and EC90) by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study in Rodents
This protocol provides a general framework for evaluating the oral bioavailability of this compound in a rat model.
Caption: Workflow for a pharmacokinetic study in rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (8-10 weeks old). House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum, except for an overnight fast before dosing.
-
Drug Formulation and Administration:
-
For oral administration, formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose via oral gavage.
-
For intravenous administration, dissolve this compound in a vehicle suitable for injection (e.g., saline with a co-solvent). Administer a single dose via the tail vein.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data. Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and oral bioavailability (F%).
Conclusion
This compound is a potent second-generation CCR5 antagonist with a promising preclinical profile characterized by broad in vitro anti-HIV-1 activity, including against Maraviroc-resistant strains, and favorable oral pharmacokinetics in animal models. While detailed in vivo efficacy data in HIV animal models are not widely published, the available information provides a strong rationale for its initial clinical development. The protocols outlined here offer a foundation for researchers to conduct further preclinical evaluations of this compound and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer Presents New Data from HIV/AIDS Portfolio at Conference on Retroviruses and Opportunistic Infections | Pfizer [pfizer.com]
- 4. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PF-232798 Resistance
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
PF-232798 is a second-generation, orally bioavailable small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1] It was developed by Pfizer as a potential anti-HIV-1 agent.[2] HIV-1 utilizes the host cell's CD4 receptor for initial binding, followed by interaction with a co-receptor, either CCR5 or CXCR4, to facilitate viral entry.[1] this compound is an allosteric inhibitor that binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents its interaction with the HIV-1 envelope glycoprotein gp120.[2][3] This blockade of the gp120-CCR5 interaction inhibits the entry of CCR5-tropic (R5) HIV-1 strains into host cells.[1]
Developed as a successor to maraviroc, the first approved CCR5 antagonist, this compound exhibits a higher binding affinity and was designed to have an alternative resistance profile, showing activity against some maraviroc-resistant HIV-1 strains.[2] Understanding the mechanisms by which HIV-1 may develop resistance to this compound is crucial for its clinical development and for designing next-generation entry inhibitors. These application notes provide detailed methodologies for generating and characterizing this compound-resistant HIV-1 strains in vitro.
II. Mechanisms of Resistance to CCR5 Antagonists
Resistance to CCR5 antagonists like this compound can emerge through two primary pathways. A comprehensive understanding of these mechanisms is essential for designing experiments to study resistance.
-
Co-receptor Tropism Switch: The virus may switch its co-receptor preference from CCR5 to CXCR4.[4] This allows the virus to bypass the CCR5 blockade entirely and use the alternative co-receptor for entry. This is often due to the selection of pre-existing CXCR4-tropic viral variants within the patient's viral population.[5]
-
Utilization of Drug-Bound CCR5: The virus can acquire mutations in its envelope glycoprotein (gp120), particularly within the V3 loop, that allow it to recognize and utilize the CCR5 receptor even when it is bound by the antagonist.[4][6] This mechanism does not involve a switch to CXCR4 but rather an adaptation to the presence of the drug. Phenotypically, this is often characterized by a dose-response curve that plateaus at less than 100% maximal inhibition.[5]
Diagram of HIV-1 Entry and this compound Action
Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.
Diagram of Resistance Mechanisms
Caption: The two primary pathways for developing resistance to CCR5 antagonists like this compound.
III. Experimental Workflows & Protocols
A systematic approach is required to generate and characterize this compound resistance. The general workflow involves:
-
Generation of Resistant Virus: Culturing CCR5-tropic HIV-1 in the presence of escalating concentrations of this compound.
-
Phenotypic Characterization: Assessing the susceptibility of the resistant virus to this compound and other CCR5 antagonists using infectivity assays.
-
Genotypic Characterization: Sequencing the viral envelope gene (env) to identify mutations associated with resistance.
-
Functional Analysis: Evaluating the impact of identified mutations on viral entry and co-receptor usage.
Diagram of Experimental Workflow
Caption: Overall workflow for studying this compound resistance in HIV-1.
Protocol 1: Generation of this compound-Resistant HIV-1 Strains
This protocol describes the in vitro selection of this compound-resistant HIV-1 by serial passage in a susceptible cell line with increasing drug concentrations.[7]
Materials:
-
Cell Line: U87.CD4.CCR5 cells or Peripheral Blood Mononuclear Cells (PBMCs).
-
Virus: A CCR5-tropic HIV-1 primary isolate (e.g., BaL).
-
Compound: this compound (dissolved in DMSO).
-
Culture Medium: DMEM for U87 cells or RPMI-1640 for PBMCs, supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (for PBMCs).
-
Multi-well culture plates (24- or 48-well).
-
Reverse Transcriptase (RT) Activity Assay Kit or p24 ELISA Kit.
Procedure:
-
Initial Susceptibility: Determine the baseline IC50 of the parental HIV-1 strain for this compound using a standard infectivity assay (see Protocol 2).
-
Culture Initiation: Seed U87.CD4.CCR5 cells (or PHA-stimulated PBMCs) in duplicate wells. Infect the cells with the HIV-1 strain at a low multiplicity of infection (MOI) of 0.001-0.01.
-
Drug Exposure: In one set of wells ("treatment"), add this compound at a concentration equal to the IC50. In the other set ("control"), add an equivalent volume of DMSO.
-
Monitoring: Culture the cells at 37°C. Every 3-4 days, monitor viral replication by measuring RT activity or p24 antigen in the supernatant.
-
Passage: When viral replication in the treatment well reaches a predetermined threshold (e.g., a significant increase in RT activity), harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh cells. For the new treatment well, double the concentration of this compound.
-
Repeat: Continue this process of monitoring, passaging, and dose escalation for several weeks or months.[7] If viral replication ceases, the drug concentration may need to be maintained or reduced temporarily.
-
Isolation: Once a viral strain is capable of replicating consistently at a high concentration of this compound (e.g., >100-fold the initial IC50), it is considered resistant. Isolate and propagate this virus for further characterization.
| Parameter | Recommendation |
| Starting Cell Density | 1 x 10^5 cells/well (24-well plate) |
| Initial this compound Conc. | 1x IC50 of parental virus |
| Dose Escalation Factor | 2-fold increase per successful passage |
| Monitoring Frequency | Every 3-4 days |
| Passage Threshold | Significant RT activity or p24 production |
| Duration | 15-25 weeks or until desired resistance level is achieved |
Protocol 2: Phenotypic Susceptibility Testing (Pseudovirus Entry Assay)
This assay measures the ability of this compound to inhibit viral entry mediated by the envelope glycoproteins of the parental and resistant viruses. It uses single-round-of-infection pseudoviruses.[4][8]
Materials:
-
Cell Line: TZM-bl (HeLa cells expressing CD4, CCR5, and CXCR4 with Tat-inducible luciferase and β-galactosidase reporter genes).
-
Plasmids: An HIV-1 env-deficient backbone plasmid (e.g., pSG3ΔEnv) and an expression plasmid containing the env gene from the parental or resistant virus.
-
Transfection Reagent: (e.g., FuGENE HD).
-
HEK293T cells for pseudovirus production.
-
This compound.
-
Luciferase Assay System.
-
96-well culture plates (white, solid-bottom for luminescence).
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env-deficient backbone plasmid and the env expression plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and store at -80°C.
-
Titer the pseudovirus stock on TZM-bl cells to determine the dilution needed for a robust luciferase signal.
-
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well white plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the TZM-bl cells with the this compound dilutions for 30-60 minutes at 37°C.[8]
-
Add a standardized amount of pseudovirus to each well.
-
Incubate for 48 hours at 37°C.
-
-
Readout:
-
Remove the medium and lyse the cells.
-
Measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Plot the percentage of inhibition versus the log of the drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).
-
| Parameter | Recommendation |
| TZM-bl Seeding Density | 1 x 10^4 cells/well |
| This compound Dilution Range | 10-fold dilutions from 10 µM to 1 pM |
| Cell Pre-incubation Time | 30-60 minutes |
| Infection Incubation Time | 48 hours |
| Luminometer Reading | Relative Light Units (RLU) |
Protocol 3: Genotypic Analysis of the env Gene
This protocol outlines the steps to amplify and sequence the env gene, particularly the V3 loop, from resistant viral strains to identify mutations.
Materials:
-
Viral RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Primers specific for the HIV-1 env gene, flanking the V3 region.[9]
-
DNA purification kit.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
RNA Extraction: Extract viral RNA from the supernatant of infected cell cultures (parental and resistant strains).
-
cDNA Synthesis: Perform reverse transcription using a reverse primer specific to the env gene to generate cDNA.
-
PCR Amplification:
-
Perform a first-round PCR to amplify a larger fragment of the env gene.
-
Use the product of the first round as a template for a nested or semi-nested PCR with primers internal to the first set to specifically amplify the V3 loop region.[9]
-
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using forward and reverse primers.
-
Analyze the sequencing products on an automated DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the sequences from the resistant virus with the parental virus sequence to identify amino acid changes.
-
Use bioinformatics tools (e.g., Geno2Pheno) to predict co-receptor tropism based on the V3 loop sequence.[1]
-
| Parameter | Recommendation |
| Target Region | V3 loop of the env gene |
| Amplification Method | Nested or semi-nested PCR |
| Sequencing Method | Sanger dideoxy sequencing |
| Analysis Software | Sequence alignment software (e.g., ClustalW), Geno2Pheno |
IV. Data Presentation and Interpretation
Quantitative data from the phenotypic assays should be summarized in tables for clear comparison.
Table 1: Phenotypic Susceptibility of Parental and this compound-Resistant HIV-1
| Virus Strain | This compound IC50 (nM) | Fold-Change in IC50 | Maraviroc IC50 (nM) | Fold-Change in IC50 | Maximal Percent Inhibition (MPI) % |
| Parental (WT) | e.g., 2.1 | 1.0 | e.g., 3.5 | 1.0 | >98% |
| Resistant Clone 1 | e.g., 250.5 | 119.3 | e.g., 45.2 | 12.9 | e.g., 85% |
| Resistant Clone 2 | e.g., 310.2 | 147.7 | e.g., 380.1 | 108.6 | e.g., 72% |
Fold-change is calculated relative to the parental virus. A reduced MPI (<95%) for a resistant clone suggests the virus may be utilizing the drug-bound form of CCR5.[6]
Table 2: Summary of Genotypic Changes in this compound-Resistant Clones
| Virus Strain | V3 Loop Amino Acid Changes | Predicted Co-receptor Tropism (Geno2Pheno) |
| Parental (WT) | - | R5 |
| Resistant Clone 1 | e.g., A316T, I323V | R5 |
| Resistant Clone 2 | e.g., S306G, F312W | R5 |
Amino acid positions are relative to the HXB2 reference strain. Changes are identified by comparison to the parental sequence.
V. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro study of resistance to the CCR5 antagonist this compound. By combining dose-escalation culture, phenotypic infectivity assays, and genotypic sequencing, researchers can effectively generate, identify, and characterize resistant viral variants. This information is invaluable for understanding the molecular basis of resistance, predicting clinical outcomes, and guiding the development of future HIV-1 entry inhibitors.
References
- 1. HIV tropism [hivfrenchresistance.org]
- 2. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Western blot protocol - Creative BioMart [creativebiomart.net]
- 6. journals.asm.org [journals.asm.org]
- 7. CG-LAB-03 Tropism Testing for HIV Management [anthem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-232798 as a Tool for Studying CCR5 Signaling
Introduction
The C-C chemokine receptor type 5 (CCR5) is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a crucial role in regulating the trafficking and function of various immune cells, including T-lymphocytes and macrophages.[1] It serves as a receptor for inflammatory chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][3] Furthermore, CCR5 is the primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV), making it a significant therapeutic target.[1][4]
PF-232798 is a second-generation, orally bioavailable, small-molecule antagonist of the CCR5 receptor.[4][5][6] As an allosteric inhibitor, it binds to a pocket within the transmembrane helices of CCR5, distinct from the chemokine binding site, and prevents the receptor from adopting an active conformation.[5] With a higher binding affinity than the first-in-class drug Maraviroc, this compound serves as a potent and selective tool for investigating the diverse biological functions of CCR5.[5] It has demonstrated potent anti-HIV-1 activity and has been evaluated in phase II clinical trials.[4][5][6] These application notes provide detailed protocols for utilizing this compound to study CCR5 signaling in various cellular contexts.
Molecular Profile of this compound
This compound is an imidazopiperidine-based compound that shares a tropane scaffold with Maraviroc but possesses different substituents that contribute to its distinct pharmacological profile.[4][5] These modifications lead to a higher binding affinity and an alternative drug resistance profile, making it effective against some Maraviroc-resistant HIV-1 strains.[5][6]
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist.[5] It binds deep within a pocket formed by the transmembrane (TM) helices of CCR5. This binding stabilizes the receptor in an inactive conformation, which prevents the conformational changes required for both G-protein coupling upon chemokine binding and for the interaction with the HIV-1 envelope glycoprotein gp120.[5] The key interaction involves a salt bridge between the tropane nitrogen of this compound and the residue Glu283 in TM7 of the receptor.[5]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound, with Maraviroc included for comparison.
| Parameter | This compound | Maraviroc | Reference |
| Binding Affinity (Ki) | 0.5 nM | 3 nM | [5] |
| Antiviral Potency (EC90, HIV-1 BaL) | 2.0 nM | Similar to this compound | [3][7] |
| hERG Inhibition (IC50) | 12 µM | Comparable to this compound | [3] |
CCR5 Signaling Pathways and Inhibition by this compound
Upon binding of its cognate chemokines (e.g., RANTES/CCL5), CCR5 initiates a cascade of intracellular signaling events. This process is effectively blocked by this compound.
Canonical CCR5 Signaling Pathway
Chemokine binding to CCR5 induces a conformational change, leading to the dissociation of the heterotrimeric G protein into Gαi and Gβγ subunits.[8] The Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][8] These events culminate in the activation of downstream pathways, including the MAPK cascades (ERK, JNK, p38), which regulate cellular responses like chemotaxis, proliferation, and inflammatory gene expression.[2][8]
Caption: Canonical CCR5 signaling cascade upon chemokine binding.
Inhibition of CCR5 Signaling by this compound
This compound binds allosterically to CCR5, locking it in an inactive state. This prevents chemokine binding from inducing the necessary conformational change to activate the G protein. Consequently, the entire downstream signaling cascade is inhibited.
Caption: Allosteric inhibition of CCR5 by this compound, preventing signaling.
Experimental Protocols
This compound can be used in a variety of in vitro assays to probe CCR5 function. Below are detailed protocols for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of this compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.[3]
Workflow Diagram
Caption: Workflow for a radioligand competition binding assay.
Protocol
-
Cell Membrane Preparation:
-
Culture cells stably expressing human CCR5 (e.g., HEK293-CCR5 or L1.2-CCR5) to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer containing a fixed concentration of [¹²⁵I]-RANTES (typically at its Kd concentration).
-
Add 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a non-labeled competitor (e.g., 1 µM Maraviroc or unlabeled RANTES).
-
Initiate the reaction by adding 100 µL of the prepared cell membrane suspension (containing 5-10 µg of protein).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvest the reaction onto a GF/B or GF/C filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a gamma or scintillation counter.
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block chemokine-induced intracellular calcium flux, a key event in GPCR activation.[3][9]
Workflow Diagram
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Protocol
-
Cell Preparation:
-
Seed CCR5-expressing cells (e.g., CHO-K1/Gα16/CCR5) into a black, clear-bottom 96-well plate and grow to confluence.
-
Aspirate the culture medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) according to the manufacturer's instructions. Often, an equal volume of 2.5 mM probenecid is included to prevent dye leakage.
-
Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add buffer only.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Inject a solution of a CCR5 agonist (e.g., RANTES or MIP-1β) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemokine gradient, a primary physiological function of CCR5.[10][11]
Workflow Diagram
Caption: Workflow for a Transwell-based chemotaxis assay.
Protocol
-
Assay Setup:
-
Use a chemotaxis plate (e.g., a 96-well Transwell plate with a 3-5 µm pore size membrane).
-
Add assay medium (e.g., RPMI + 0.5% BSA) containing a CCR5 chemokine (e.g., 10 nM RANTES) to the lower wells of the plate. Add medium without chemokine to negative control wells.
-
-
Cell Preparation:
-
Use a cell type that expresses CCR5 and is known to migrate, such as primary T-lymphocytes or a monocytic cell line (e.g., THP-1).
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
In a separate plate, incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
-
Migration:
-
Add the cell/inhibitor suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper insert.
-
Quantify the cells that have migrated into the lower chamber. This can be done by:
-
Direct Cell Counting: Aspirating the contents of the lower well and counting the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-Based Method: Add a fluorescent dye that measures cell number (e.g., Calcein-AM or CyQUANT) to the lower well, incubate as required, and read the fluorescence on a plate reader.[10]
-
Flow Cytometry: Analyze the cell suspension from the lower chamber by flow cytometry, which allows for precise counting.
-
-
-
Data Analysis:
-
Subtract the number of cells that migrated in the negative control (no chemokine) wells.
-
Calculate the percent inhibition of migration for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀.
-
HIV-1 Entry Inhibition Assay
This assay measures the potency of this compound in preventing the entry of an R5-tropic HIV-1 strain into target cells.
Workflow Diagram
Caption: Workflow for a cell-based HIV-1 entry inhibition assay.
Protocol
-
Cell and Virus Preparation:
-
Use a target cell line that expresses CD4, CCR5, and contains an HIV-1 LTR-driven reporter gene (e.g., TZM-bl cells, which express luciferase and β-galactosidase). Alternatively, use activated peripheral blood mononuclear cells (PBMCs).[3]
-
Seed the cells in a 96-well plate.
-
Use a well-characterized R5-tropic HIV-1 strain (e.g., HIV-1 BaL).[3]
-
-
Inhibition and Infection:
-
Add serial dilutions of this compound to the wells containing the target cells and incubate for 1 hour at 37°C.
-
Add a pre-titered amount of the R5-tropic HIV-1 virus stock to each well.
-
Include control wells with no inhibitor (virus control) and no virus (cell control).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C to allow for viral entry, replication, and reporter gene expression.
-
-
Quantification of Infection:
-
After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay reagent and measuring luminescence).
-
-
Data Analysis:
-
Subtract the background signal from the cell control wells.
-
Calculate the percentage of infection relative to the virus control (no inhibitor).
-
Plot the percent inhibition of viral entry against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ or EC₉₀ values, representing the concentration required to inhibit 50% or 90% of viral entry, respectively.
-
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. timothyspringer.org [timothyspringer.org]
Application Notes and Protocols for Docking PF-232798 to CCR5 Computational Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It also serves as a coreceptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a significant target for anti-HIV drug development.[1][2][3][4][5] PF-232798 is a second-generation oral CCR5 antagonist that has demonstrated potent anti-HIV-1 activity.[6][7][8][9] This document provides detailed application notes and protocols for the computational docking of this compound to CCR5 models, a critical step in understanding their molecular interactions and for the rational design of novel CCR5 inhibitors.
This compound binds to a pocket within the transmembrane region of CCR5, similar to the first-in-class CCR5 antagonist, maraviroc.[6][10] However, it exhibits a different binding mode and interacts with additional residues, which may account for its activity against some maraviroc-resistant HIV-1 strains.[6][7][10] The crystal structure of CCR5 in complex with this compound has been resolved at 2.9 Å, providing a valuable resource for computational studies.[7][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with CCR5.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Parameter | Value | Reference |
| Antiviral Activity vs. HIV-1 BaL in PBL culture | EC90 | 2.0 nM (95% CI 1.5 to 2.6 nM) | [6] |
| Antiviral Activity (various env-recombinant clones) | EC90 | Highly significant correlation with Maraviroc (R² = 0.93) | [6] |
| hERG Patch Clamp Assay | EC50 | >10 µM | [6] |
| Inhibition of Dofetilide Binding to IKr | % Inhibition | <50% at 10 µM | [6] |
| Effect on APD90 in Dog Purkinje Fibres | % Effect | <50% at 10 µM | [6] |
Table 2: Comparative Binding Affinities of CCR5 Antagonists
| Compound | Binding Affinity (Ki or IC50) | Reference |
| This compound | 0.5 nM | [10] |
| Maraviroc | 3 nM | [10] |
| TAK-779 | IC50 of 15 nM for inhibiting gp120 binding | [12] |
| INCB10820/PF-4178903 | IC50 of 5.3 nM | [4] |
Experimental Protocols
Protocol 1: Homology Modeling of CCR5 (where a crystal structure is unavailable)
This protocol outlines the steps for creating a three-dimensional model of CCR5 when an experimental structure is not available, using a template-based approach.
1. Template Selection:
- Perform a BLAST search against the Protein Data Bank (PDB) using the human CCR5 amino acid sequence to identify suitable templates.
- The X-ray crystal structure of bovine rhodopsin or another closely related GPCR can be used as a template.[13][14] The CXCR4 structure is also a suitable template.[15] Select a template with the highest sequence identity and resolution.
2. Sequence Alignment:
- Align the target CCR5 sequence with the template sequence using a sequence alignment tool (e.g., ClustalW, T-Coffee).
- Manually inspect and refine the alignment, particularly in the transmembrane regions and loop regions, to ensure accuracy.
3. Model Building:
- Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate 3D models of CCR5 based on the sequence alignment and the template structure.
- Generate multiple models and select the best one based on scoring functions (e.g., DOPE score).
4. Model Refinement and Validation:
- Refine the loop regions of the generated model, as these are often the most variable and least conserved regions.
- Validate the quality of the final model using tools like PROCHECK (for Ramachandran plot analysis), and Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence).
- Perform energy minimization of the model using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes.
5. Membrane Insertion and Molecular Dynamics (MD) Simulation:
- For a more realistic representation, embed the CCR5 model into a hydrated lipid bilayer (e.g., POPE).[13][14]
- Perform a molecular dynamics simulation for a sufficient duration (e.g., 20 ns or more) to allow the receptor to equilibrate within the membrane environment.[13][14]
Protocol 2: Molecular Docking of this compound to CCR5
This protocol describes the procedure for docking the small molecule this compound into the binding site of a CCR5 model.
1. Receptor Preparation:
- Start with a high-quality 3D structure of CCR5, either from X-ray crystallography (PDB: 4MBS for Maraviroc-bound, or the this compound-bound structure when available) or a validated homology model.[3]
- Remove water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH.
- Define the binding site. This can be done by identifying the pocket occupied by a known ligand (like maraviroc) or by using pocket-finding algorithms.[3] Key residues in the binding pocket include Tyr37, Trp86, Tyr108, Ile198, Trp248, Tyr251, and Glu283.[3][10][16]
2. Ligand Preparation:
- Obtain the 2D or 3D structure of this compound.
- Generate a 3D conformation of the ligand and perform energy minimization using a suitable force field.
- Assign appropriate atom types and charges.
3. Docking Simulation:
- Use a molecular docking program such as AutoDock, GOLD, or Glide.[17]
- Define the search space (grid box) to encompass the entire binding pocket.
- Run the docking simulation to generate a series of possible binding poses for this compound within the CCR5 binding site.
4. Pose Analysis and Scoring:
- Analyze the generated docking poses based on their predicted binding energies and interactions with the receptor.
- The best poses will typically show favorable interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with key residues. For this compound, a key interaction is the salt bridge between the tropane nitrogen and Glu283.[10]
- Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
- Consider using post-docking filtration methods like Protein-Ligand Interaction Fingerprints (PLIFs) to refine the results.[3]
Visualizations
CCR5 Signaling Pathway
Caption: CCR5 signaling cascade upon ligand binding.
Computational Docking Workflow
Caption: A typical workflow for molecular docking studies.
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Pharmacophore Modeling to Discover Novel CCR5 Inhibitors for HIV-1/Cancers Therapy [scirp.org]
- 6. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 7. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homology modeling of human CCR5 and analysis of its binding properties through molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational modeling of human coreceptor CCR5 antagonist as a HIV-1 entry inhibitor: using an integrated homology modeling, docking, and membrane molecular dynamics simulation analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational study of the structural ensemble of CC chemokine receptor type 5 (CCR5) and its interactions with different ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming PF-232798 solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with PF-232798 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective second-generation CCR5 antagonist that has been investigated as an anti-HIV agent.[1] Like many small molecule inhibitors developed in drug discovery programs, this compound has low aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays and may result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below. The low water solubility and basic nature (pKa of 9.28) are the primary drivers of its solubility challenges in neutral pH buffers and cell culture media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.04 mg/mL | [2] |
| logP | 1.99 | [2] |
| pKa (Strongest Basic) | 9.28 | [2] |
| Molecular Weight | 533.7 g/mol | [2] |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3][4] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound in the stock solution.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q5: How can I prevent my this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?
A5: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue. To minimize this, follow these recommendations:
-
Use a low final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay, as higher concentrations can be toxic to cells.[4][5][6]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium.
-
Stirring/Vortexing: Add the this compound stock solution dropwise to the aqueous solution while gently stirring or vortexing to facilitate rapid mixing and dispersion.
-
Pre-warming the medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
pH adjustment: Given the basic pKa of this compound, its solubility is pH-dependent. In cell-free assays, slightly lowering the pH of the buffer (if experimentally permissible) can increase solubility. However, this is generally not feasible for cell-based assays where maintaining physiological pH is critical.
Troubleshooting Guide
Table 2: Troubleshooting Common Solubility Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon adding stock solution to media | - Exceeding the aqueous solubility limit of this compound.- Rapid change in solvent polarity. | - Lower the final concentration of this compound.- Add the stock solution dropwise while vortexing the media.- Perform a serial dilution of the stock in the media. |
| Crystals forming in the stock solution upon storage | - Stock concentration is too high.- Water absorption by DMSO. | - Prepare a fresh stock solution at a lower concentration.- Store the stock solution in a tightly sealed vial with desiccant.- Before use, gently warm the stock solution to 37°C and vortex to redissolve any precipitate. |
| Inconsistent results between experiments | - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment. | - Visually inspect all solutions for precipitates before use.- Determine the kinetic solubility of this compound in your specific assay medium (see Experimental Protocols).- Ensure the final DMSO concentration is consistent across all experimental conditions. |
| Cell toxicity observed at expectedly non-toxic concentrations | - High DMSO concentration.- Compound precipitation leading to high localized concentrations. | - Ensure the final DMSO concentration is below 0.5%.- Confirm complete dissolution of this compound in the final working solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a vial protected from light
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C in a tightly sealed vial with desiccant to prevent moisture absorption. For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of this compound that can be added to your specific cell culture medium from a DMSO stock without immediate precipitation.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as for your experiments
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) to detect light scattering from precipitated particles.
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add your cell culture medium to each well.
-
Add a small volume of each this compound dilution in DMSO to the wells to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Include a vehicle control well containing only the cell culture medium and the same final concentration of DMSO.
-
Incubate the plate at 37°C for a period relevant to your experiment (e.g., 1-2 hours).
-
Measure the absorbance (light scattering) of each well at 600-650 nm.
-
The highest concentration of this compound that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.
-
Visualizations
CCR5 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the binding of natural chemokine ligands (like CCL3, CCL4, and CCL5) to the CCR5 receptor. This compound acts as an allosteric inhibitor, preventing the conformational changes necessary for G-protein coupling and subsequent signaling.[7][8][9][10][11] CCR5 is also a crucial co-receptor for the entry of M-tropic HIV strains.[8][10]
Caption: CCR5 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for this compound In Vitro Assay
The following diagram outlines a logical workflow for conducting an in vitro experiment with this compound, incorporating the solubility troubleshooting steps.
Caption: Recommended workflow for in vitro experiments using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btsjournals.com [btsjournals.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
PF-232798 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-232798 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation, orally bioavailable small molecule that acts as a potent and selective allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] It binds to a transmembrane pocket on CCR5, distinct from the binding site of natural chemokines, thereby preventing the conformational changes required for HIV-1 entry into host cells.[1][5]
Q2: What are the known off-target interactions of this compound?
The primary off-target interaction identified for this compound is with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] However, it exhibits only modest activity against hERG, which is a significant improvement over many other compounds in its class.[2][6] Preclinical safety assays have shown that this compound is highly selective for CCR5.[3]
Q3: Can this compound be used as a chemical probe for studying CCR5 signaling?
Given its high selectivity for CCR5, this compound can be a valuable tool for investigating CCR5-mediated signaling pathways. However, as with any pharmacological agent, it is crucial to include appropriate controls to account for any potential off-target effects, however minor.
Troubleshooting Guide
This guide addresses potential issues that may be observed in cellular assays involving this compound.
Issue 1: Unexpected changes in cell viability or proliferation in CCR5-negative cell lines.
-
Possible Cause: While this compound is highly selective, at high concentrations, it might exert non-specific cytotoxic effects.
-
Troubleshooting Steps:
-
Confirm CCR5 Expression: Verify the absence of CCR5 expression in your cell line using techniques like flow cytometry or western blotting.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the unexpected effects are observed. Compare this to the reported IC50 for its anti-HIV activity (~2.0 nM).[2]
-
Control Compound: Include a structurally related but inactive compound as a negative control to assess non-specific effects.
-
Assay-Specific Controls: Ensure that the assay itself is not being affected by the compound (e.g., interference with fluorescent readouts).
-
Issue 2: Altered electrophysiological properties in cardiomyocytes or other excitable cells.
-
Possible Cause: This could be due to the modest off-target activity of this compound on the hERG potassium channel.[2][3]
-
Troubleshooting Steps:
-
Patch-Clamp Analysis: If feasible, perform patch-clamp experiments to directly measure the effect of this compound on hERG channel activity in your specific cell type.
-
Compare with Known hERG Blockers: Use a known hERG blocker (e.g., dofetilide) as a positive control to contextualize the magnitude of the observed effect.
-
Consult Safety Pharmacology Data: Refer to preclinical safety data for information on the concentrations at which hERG-related effects were observed. This compound has an IC50 of 12 μM for hERG activity.[2]
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Target | Assay Type | Value | Reference |
| On-Target Activity | |||
| HIV-1Ba-L | Antiviral Activity (IC50) | 2.0 nM | [2] |
| CCR5 | Binding Affinity (Ki) | 0.5 nM | [1] |
| Off-Target Activity | |||
| hERG | Inhibition (IC50) | 12 μM | [2] |
Experimental Protocols
Anti-HIV Assay (Peripheral Blood Mononuclear Cells - PBMCs)
This assay measures the ability of a compound to inhibit HIV replication in primary human cells.
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the cells and make them susceptible to HIV infection.
-
Infection: Infect the stimulated PBMCs with a CCR5-tropic strain of HIV-1 (e.g., HIV-1Ba-L) in the presence of varying concentrations of this compound.
-
Incubation: Culture the infected cells for 5-7 days.
-
Readout: Measure the extent of viral replication by quantifying the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Visualizations
Caption: Troubleshooting logic for unexpected cellular phenotypes.
Caption: Allosteric inhibition of CCR5 by this compound prevents HIV-1 entry.
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 4. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-232798 Concentration for Antiviral Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the CCR5 antagonist, PF-232798.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV-1?
A1: this compound is a second-generation oral CCR5 antagonist.[1] Its mechanism of action involves binding to the human C-C chemokine receptor type 5 (CCR5), which is a co-receptor used by R5-tropic strains of HIV-1 to enter host cells.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thus preventing the conformational changes necessary for viral fusion and entry into the host cell.[3]
Q2: What is the recommended starting concentration range for in vitro antiviral assays with this compound?
A2: Based on preclinical data, this compound has demonstrated potent anti-HIV-1 activity with an EC90 of 2.0 nM in peripheral blood lymphocyte (PBL) cultures. Therefore, a good starting point for in vitro assays would be a serial dilution series that brackets this concentration. For example, you could start with a high concentration of 100 nM and perform 10-fold serial dilutions down to the picomolar range to generate a comprehensive dose-response curve.
Q3: Which HIV-1 strains are susceptible to this compound?
A3: this compound is active against CCR5-tropic (R5) HIV-1 strains. It is not active against CXCR4-tropic (X4) or dual-tropic viruses that can use the CXCR4 co-receptor for entry.[4] Notably, this compound has shown activity against some HIV-1 isolates that have developed resistance to the first-generation CCR5 antagonist, Maraviroc.
Q4: What cell types are suitable for testing the antiviral activity of this compound?
A4: The most relevant primary cells for testing are peripheral blood mononuclear cells (PBMCs), as they are natural targets for HIV-1 infection and express CCR5. Cell lines such as TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are also commonly used for high-throughput screening of HIV-1 entry inhibitors.
Q5: How can I quantify the antiviral effect of this compound?
A5: The antiviral effect can be quantified by measuring the inhibition of viral replication. Common methods include:
-
p24 Antigen Capture ELISA: This assay measures the concentration of the HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral production.
-
Luciferase Reporter Gene Assay: In cell lines like TZM-bl, viral entry leads to the expression of a luciferase reporter gene. The reduction in luciferase activity in the presence of this compound corresponds to its antiviral potency.[5][6][7][8][9]
-
Reverse Transcriptase (RT) Assay: This method quantifies the activity of the viral RT enzyme in the culture supernatant, which is another indicator of viral replication.
Troubleshooting Guides
Issue 1: High variability in antiviral activity results between experiments.
-
Possible Cause 1: Inconsistent Virus Titer. The amount of virus used to infect the cells can significantly impact the apparent potency of the inhibitor.
-
Solution: Always use a pre-titered and validated virus stock. Perform a virus titration experiment for each new batch of virus to determine the optimal amount to use for infection, aiming for a consistent multiplicity of infection (MOI).
-
-
Possible Cause 2: Cell Health and Passage Number. The health and passage number of the cells can affect their susceptibility to infection and their response to the compound.
-
Solution: Use cells that are in a healthy, logarithmic growth phase. Avoid using cells that have been passaged too many times. Keep detailed records of cell passage numbers for each experiment.
-
-
Possible Cause 3: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions of this compound will directly lead to inaccurate dose-response curves.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Issue 2: this compound shows lower than expected potency.
-
Possible Cause 1: Incorrect Viral Tropism. this compound is only effective against R5-tropic HIV-1.
-
Solution: Confirm the tropism of your viral strain using a tropism assay or by testing its ability to infect cells expressing only CCR5 or CXCR4. If you are using a laboratory-adapted strain, its tropism should be well-characterized.
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of the this compound stock solution can lead to its degradation.
-
Solution: Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause 3: Presence of Serum Proteins. this compound is highly protein-bound, which can reduce its effective concentration in the presence of high serum concentrations in the culture medium.
-
Solution: While some serum is necessary for cell health, be consistent with the serum concentration used across all experiments. Consider performing a parallel assay with a known CCR5 antagonist like Maraviroc to benchmark the performance of your assay system.
-
Issue 3: High background signal or cytotoxicity observed in the assay.
-
Possible Cause 1: Compound Cytotoxicity. At high concentrations, this compound may exhibit some level of cytotoxicity, which can interfere with the assay readout.
-
Solution: Always run a parallel cytotoxicity assay without the virus to determine the concentration range at which this compound is not toxic to the cells. This is typically done using a cell viability assay like MTT or MTS.
-
-
Possible Cause 2: Contamination. Microbial contamination of cell cultures can lead to cell death and unreliable results.
-
Solution: Maintain strict aseptic techniques during all experimental procedures. Regularly test your cell cultures for mycoplasma contamination.
-
-
Possible Cause 3: Reagent Issues. Problems with assay reagents, such as the substrate for the luciferase assay or the antibodies for the p24 ELISA, can cause high background signals.
-
Solution: Use fresh, properly stored reagents. Include appropriate controls in your assay, such as "cells only" and "reagent only" wells, to identify the source of the high background.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Parameter | Virus Strain | Cell Type | Value |
| EC90 | HIV-1 BaL | PBL | 2.0 nM (95% CI: 1.5 to 2.6 nM) |
| IC50 | Not Specified | Not Specified | ~2.0 nM |
EC90: 90% effective concentration; IC50: 50% inhibitory concentration; PBL: Peripheral Blood Lymphocytes; CI: Confidence Interval.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.
1. Materials:
-
96-well microplate coated with a monoclonal anti-HIV-1 p24 antibody.
-
This compound stock solution.
-
HIV-1 virus stock (R5-tropic).
-
Susceptible target cells (e.g., PBMCs).
-
Cell culture medium.
-
Recombinant HIV-1 p24 protein standard.
-
Biotinylated anti-HIV-1 p24 polyclonal antibody.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
2. Procedure:
-
Cell Plating: Seed the target cells in a 96-well culture plate at an appropriate density.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "no drug" control.
-
Virus Infection: Add a pre-determined amount of HIV-1 to the wells. Include a "no virus" control to assess cytotoxicity.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period suitable for viral replication (e.g., 3-7 days).
-
Sample Collection: After incubation, carefully collect the culture supernatant from each well.
-
ELISA Procedure: a. Prepare a standard curve using the recombinant p24 protein. b. Add standards and culture supernatants to the anti-p24 coated plate. c. Incubate for 1-2 hours at 37°C. d. Wash the plate multiple times with wash buffer. e. Add the biotinylated anti-p24 antibody and incubate. f. Wash the plate. g. Add the streptavidin-HRP conjugate and incubate. h. Wash the plate. i. Add the TMB substrate and incubate in the dark. j. Add the stop solution. k. Read the absorbance at 450 nm.
-
Data Analysis: a. Plot the standard curve and determine the p24 concentration in each sample. b. Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control. c. Determine the EC50 and EC90 values by fitting the data to a dose-response curve.
Protocol 2: TZM-bl Luciferase Reporter Gene Assay for HIV-1 Entry Inhibition
1. Materials:
-
TZM-bl cells.
-
This compound stock solution.
-
HIV-1 virus stock (R5-tropic).
-
Cell culture medium (DMEM with 10% FBS).
-
DEAE-Dextran.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, solid-bottom assay plates.
-
Luminometer.
2. Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well white plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells.
-
Virus Preparation: Dilute the HIV-1 virus stock in cell culture medium containing DEAE-Dextran (to enhance infectivity).
-
Infection: Add the virus-DEAE-Dextran mixture to the wells.
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Luciferase Measurement: a. Remove the culture medium from the wells. b. Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. c. Read the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control (virus only). b. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound antiviral activity.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. daigonline.de [daigonline.de]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting PF-232798 variability in experimental results
A Note on Compound Identification: Initial searches for "PF-232798" indicate its primary role as a CCR5 antagonist in HIV research. The experimental context of this guide, focusing on kinase signaling pathways, suggests a potential discrepancy in the compound name. This technical support center will focus on PF-02341066 (Crizotinib) , a well-characterized inhibitor of the c-Met receptor tyrosine kinase, to address challenges related to experimental variability. The principles and troubleshooting strategies outlined here are broadly applicable to research involving kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-02341066 (Crizotinib)?
A1: PF-02341066 is a potent, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It also exhibits inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase.[2][3] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation, survival, migration, and invasion.[1][4]
Q2: I'm observing significant variability in the IC50 value of Crizotinib across different cancer cell lines. Why is this happening?
A2: IC50 values for Crizotinib can vary significantly due to several factors:
-
c-Met/ALK/ROS1 Status: The primary driver of sensitivity is the genetic status of the target kinases. Cell lines with MET or ALK gene amplification, or ALK fusion genes are generally more sensitive.[5][6]
-
Cellular Context: The genetic background of the cell line, including the status of downstream signaling components (e.g., KRAS, PIK3CA), can influence the cellular response to c-Met inhibition.
-
HGF Concentration: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the cell culture medium can significantly impact inhibitor efficacy.[7][8] High, non-physiological concentrations of HGF may artificially sensitize cells to c-Met inhibition.[7][8]
-
Experimental Conditions: Variations in cell density, serum concentration, and assay duration can all contribute to variability in IC50 measurements.
Q3: My biochemical (cell-free) assay shows high potency, but the cellular assay results are much weaker. What could be the reason?
A3: This is a common observation with kinase inhibitors. Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular kinase.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[9]
-
Compound Stability: The compound may be unstable in the cell culture medium, degrading before it can exert its effect.
-
High Intracellular ATP: Cellular assays have much higher concentrations of ATP (millimolar range) compared to many biochemical assays. This high ATP concentration can outcompete the inhibitor for binding to the kinase, leading to reduced apparent potency.
Troubleshooting Guides
Issue 1: High Variability in Western Blot Results for Phospho-c-Met
| Potential Cause | Troubleshooting Step |
| Inconsistent HGF Stimulation | Ensure consistent timing and concentration of HGF stimulation before cell lysis. Serum-starve cells prior to HGF treatment to reduce baseline signaling. |
| Cell Lysis and Phosphatase Activity | Lyse cells on ice and always include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target. |
| Antibody Quality | Validate your primary antibodies for specificity and determine the optimal working concentration. Use a positive control (e.g., a cell line with known high p-c-Met levels) and a negative control. |
| Loading Inconsistencies | Normalize phospho-protein levels to the total protein levels for the same target (e.g., p-c-Met to total c-Met). Use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading. |
Issue 2: Inconsistent Results in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Precipitation | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so in a stepwise manner with gentle mixing. Visually inspect for precipitation under a microscope. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent seeding density across wells. |
| Edge Effects in Microplates | Avoid using the outermost wells of the plate, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation schedule for both compound treatment and the addition of assay reagents. |
Data Presentation
Table 1: In Vitro IC50 Values of Crizotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | c-Met | 9.7 | [2] |
| NCI-H441 | Lung Carcinoma | c-Met | 11 (Migration), 6.1 (Invasion) | [2] |
| KARPAS299 | Anaplastic Large Cell Lymphoma | ALK | 24 | [2] |
| EBC-1 | Lung Cancer | MET amplification | ~10 | [10] |
| H1993 | Lung Cancer | MET amplification | ~10 | [10] |
| NCI-H929 | Multiple Myeloma | - | 530 | [11] |
| JJN3 | Multiple Myeloma | - | 3010 | [11] |
| CCRF-CEM | Leukemia | - | 430 | [11] |
| MDA-MB-231 | Breast Cancer | - | 5160 | [12] |
| MCF-7 | Breast Cancer | - | 1500 | [12] |
| SK-BR-3 | Breast Cancer | - | 3850 | [12] |
Note: IC50 values can vary based on experimental conditions. This table provides a comparative overview.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., MKN-45 or Hs746T for MET-amplified gastric cancer) at a density of 1-2 x 10^6 cells per 60 mm dish.
-
Allow cells to adhere overnight.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat cells with desired concentrations of Crizotinib (or DMSO vehicle control) for 2 hours.
-
Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
-
Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of PF-02341066 (Crizotinib).
Caption: General experimental workflow for testing kinase inhibitors in cellular assays.
References
- 1. An orally available small-molecule inhibitor of c-Met, PF-2341066, exhibits cytoreductive antitumor efficacy through antiproliferative and antiangiogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-232798 hERG Activity and Cardiotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the hERG activity and potential cardiotoxicity of PF-232798, a second-generation CCR5 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG activity of this compound?
A1: this compound has been reported to have modest activity against the hERG (human Ether-à-go-go-Related Gene) potassium channel. The half-maximal inhibitory concentration (IC50) for hERG inhibition by this compound is approximately 12 μM. This activity is considered to be comparable to that of Maraviroc, another CCR5 antagonist.
Q2: What are the potential cardiotoxic risks associated with this compound?
A2: Based on available preclinical data, this compound demonstrated a favorable cardiovascular safety profile. In preclinical toxicology studies, it showed EC50 values greater than 10 μM in a patch-clamp assay, suggesting a low potential for off-target activity on cardiac ion channels at therapeutic concentrations. However, as with any compound that interacts with the hERG channel, there is a theoretical risk of QT interval prolongation, which could potentially lead to cardiac arrhythmias. Further in vivo studies are necessary to fully characterize this risk.
Q3: My hERG assay results for this compound are inconsistent. What are some common troubleshooting steps?
A3: Inconsistent results in hERG assays, particularly with lipophilic and basic compounds like this compound, can arise from several factors. Here are some troubleshooting tips:
-
Compound Solubility and Stability: Ensure complete solubilization of this compound in your assay buffer. Poor solubility can lead to artificially low concentrations and variable results. Verify the stability of the compound in the assay medium over the experiment's duration.
-
Non-specific Binding: Lipophilic compounds can adhere to plasticware, reducing the effective concentration. Using low-binding plates and siliconized pipette tips can mitigate this.
-
Cell Health and Passage Number: Use cells with a consistent and low passage number. Changes in cell health and receptor expression can affect assay performance.
-
Voltage Protocol: Ensure the voltage protocol is appropriate for detecting hERG inhibition and is consistently applied across all experiments.
-
Temperature Control: Maintain a stable temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive.
-
Control Compound Performance: Consistently monitor the performance of your positive and negative controls to ensure the assay is running within specifications.
Q4: Where does this compound bind on the CCR5 receptor?
A4: this compound is an allosteric antagonist of the CCR5 receptor. It binds to a transmembrane binding pocket, distinct from the binding site of the natural chemokine ligands. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, thereby inhibiting viral entry into the host cell.
Quantitative Data Summary
| Parameter | Value | Assay Type |
| hERG IC50 | 12 μM | Patch-clamp electrophysiology |
| Preclinical Safety (hERG) | EC50 > 10 μM | Patch-clamp electrophysiology |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture hERG-expressing cells in the recommended medium and conditions.
-
Passage cells regularly to maintain optimal health and channel expression.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the final desired concentrations.
3. Electrophysiology:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline currents in the vehicle control solution.
-
Apply different concentrations of this compound via the perfusion system and record the resulting currents.
-
Wash out the compound to assess the reversibility of the inhibition.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CCR5 antagonist to block HIV-1 entry.
Experimental Workflow for hERG Patch-Clamp Assay
Caption: Workflow for assessing this compound's effect on hERG channels.
Logical Relationship for Cardiotoxicity Risk Assessment
Caption: Decision tree for assessing the cardiotoxicity risk of this compound.
Technical Support Center: Addressing PF-232798 Resistance Development in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of resistance to PF-232798 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a second-generation, orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] CCR5 is a G protein-coupled receptor (GPCR) that functions as a co-receptor for HIV-1 entry into host cells.[4] this compound acts as an allosteric inhibitor, binding to a transmembrane pocket of CCR5 and inducing a conformational change that prevents its interaction with the HIV-1 envelope glycoprotein gp120.[1][2] This blockage of the CCR5-gp120 interaction inhibits viral entry.[4]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture. How can we confirm the development of resistance?
The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the parental, sensitive cell line.[5][6] A significant increase or a rightward shift in the IC50 value is a strong indicator of acquired resistance.[5] This can be measured using a cell viability or viral entry assay.
Q3: What are the potential molecular mechanisms that could lead to this compound resistance in our cell line?
Several mechanisms could contribute to the development of resistance to this compound:
-
Target Modification: Mutations in the CCR5 gene could alter the binding site of this compound, reducing its affinity for the receptor.
-
Target Overexpression: Increased expression of CCR5 on the cell surface could require higher concentrations of this compound to achieve the same level of inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Pathways: Cells may develop alternative signaling pathways to circumvent the CCR5 blockage, although this is less common for entry inhibitors. In the context of HIV, a switch in co-receptor usage from CCR5 to CXCR4 is a known resistance mechanism to CCR5 antagonists.[7]
-
Changes in Drug Metabolism: Altered cellular metabolism could lead to the inactivation of this compound.
Q4: Our cells are growing slower than usual and show morphological changes after long-term exposure to this compound. What could be the cause?
Long-term cell culture, especially in the presence of a selective pressure like a drug, can lead to several issues:
-
Genetic Drift and Phenotypic Changes: Continuous passaging can result in genetic and phenotypic changes in the cell line.[5] It is advisable to use early-passage cells for critical experiments.
-
Cellular Stress: The drug itself might be inducing cellular stress, leading to changes in morphology and growth rate.
-
Contamination: Mycoplasma or other microbial contamination can significantly affect cell health and growth. Regular testing for contamination is recommended.
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in the parental (sensitive) cell line.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Compound Instability | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize cell seeding density, drug treatment duration, and the specific assay protocol (e.g., MTT, WST-1) for your cell line.[8] |
| Cell Line Integrity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure the cells are from a low passage number. |
Problem 2: High variability in IC50 values between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Drug Mixing | Gently mix the plate after adding the drug to ensure even distribution. |
Problem 3: The resistant cell line loses its resistant phenotype over time in the absence of the drug.
| Possible Cause | Suggested Solution |
| Unstable Resistance Mechanism | Some resistance mechanisms are reversible. Maintain a sub-population of the resistant cells in the continuous presence of a maintenance dose of this compound. |
| Overgrowth of Sensitive Cells | A small population of sensitive cells may be present in the resistant culture and can outcompete the resistant cells in the absence of selective pressure. Re-select the resistant population by treating with a high concentration of this compound. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cell line (e.g., CCR5-expressing cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant portion of the cells may die. Monitor the culture daily and replace the medium with fresh drug-containing medium every 2-3 days.
-
Subculture: When the cells reach 70-80% confluency and exhibit a stable growth rate, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step. Allow the cells to adapt and resume stable growth at each new concentration.
-
Establish a Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant line is established, determine its new IC50 and compare it to the parental line. Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Determination of IC50 using a WST-1 Assay
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Drug Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for a period equivalent to the desired experimental endpoint (e.g., 48 or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 5.2 ± 0.8 | 1 |
| Resistant Sub-line 1 | 48.5 ± 3.2 | 9.3 |
| Resistant Sub-line 2 | 112.7 ± 9.1 | 21.7 |
Mandatory Visualizations
Signaling Pathway
Caption: CCR5 signaling and inhibition by this compound.
Experimental Workflow
Caption: Workflow for generating and characterizing a this compound resistant cell line.
Troubleshooting Logic
Caption: Logic for troubleshooting decreased this compound efficacy.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting: Cell Culture (Appendix 1) - Practical Techniques in Molecular Biotechnology [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Improving the Oral Absorption of PF-232798 Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the oral absorption of PF-232798 analogs. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges, supported by detailed protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a second-generation oral CCR5 antagonist developed by Pfizer. It was designed as a follow-up to Maraviroc (MVC), the first-in-class CCR5 antagonist, with the primary goal of improving upon its oral absorption profile.[1][2] this compound exhibits potent anti-HIV-1 activity and has been evaluated in Phase II clinical trials.[1]
Q2: How does the oral absorption of this compound compare to its predecessor, Maraviroc?
Preclinical studies have demonstrated that this compound has "substantial" and "improved" oral absorption in rats and dogs compared to Maraviroc.[1][2][3] In fact, some reports describe it as having "complete oral absorption in rat and dog".[4] In a Phase I clinical study, this compound showed a superior systemic exposure profile in humans, with significantly greater unbound plasma concentrations at steady state compared to Maraviroc.[5]
Q3: What are the known oral bioavailability challenges with the parent compound, Maraviroc?
Maraviroc's oral bioavailability is limited by several factors. It has an estimated oral bioavailability of approximately 5% in rats, with incomplete absorption from the intestinal tract (around 20-30%).[6][7] In dogs, the oral bioavailability is higher, at 40-42%.[1][7] In humans, the absolute oral bioavailability is approximately 23% for a 100 mg dose and around 33% for a 300 mg dose.[6][8] This incomplete absorption is attributed in part to its physicochemical properties and its interaction with efflux transporters like P-glycoprotein (P-gp).[8]
Q4: What general strategies can be employed to improve the oral absorption of new this compound analogs?
For novel analogs of this compound that may exhibit suboptimal oral absorption, several formulation and chemical modification strategies can be considered:
-
Formulation Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[9]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can lead to faster dissolution.[9]
-
-
Chemical Modifications:
-
Prodrugs: Attaching a promoiety to the parent molecule can improve its permeability or solubility, which is then cleaved in vivo to release the active drug.[10]
-
Salt Formation: For ionizable compounds, forming a salt can significantly enhance solubility and dissolution rate.[11]
-
Co-crystals: Forming a crystalline structure with a co-former can modify the physicochemical properties of the analog to improve its bioavailability.[9]
-
Troubleshooting Guide
Problem: My this compound analog shows low permeability in the Caco-2 assay.
-
Question 1: Is the low permeability due to poor passive diffusion or active efflux?
-
Answer: To differentiate between these, a bidirectional Caco-2 assay should be performed, measuring permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[11] To confirm this, the assay can be repeated in the presence of a known efflux inhibitor, like verapamil for P-gp. A significant increase in A to B permeability in the presence of the inhibitor would confirm active efflux as the limiting factor.[11]
-
-
Question 2: How can I address low passive permeability?
-
Answer: Low passive permeability is often linked to the physicochemical properties of the molecule, such as high polarity or large molecular size. Structural modifications to increase lipophilicity (logP/logD) within an optimal range can enhance transcellular permeability. However, excessively high lipophilicity can lead to poor solubility. Prodrug strategies that mask polar functional groups can also be employed to transiently increase lipophilicity and improve membrane transport.
-
-
Question 3: What could be other reasons for poor results in the Caco-2 assay?
-
Answer: Several factors can lead to unreliable Caco-2 data. Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low compound recovery could be due to binding to the plate plastic or instability in the assay medium. It is also important to assess the cytotoxicity of the compound on Caco-2 cells, as this can compromise monolayer integrity.
-
Problem: My this compound analog shows poor oral bioavailability in vivo, despite good in vitro permeability.
-
Question 1: Could poor solubility be the limiting factor?
-
Answer: Even with good permeability, poor solubility in the gastrointestinal fluids can limit the amount of drug available for absorption. Assess the thermodynamic and kinetic solubility of your analog in simulated gastric and intestinal fluids (SGF and SIF). If solubility is low, formulation strategies such as amorphous solid dispersions, micronization, or lipid-based formulations can be explored to enhance dissolution.
-
-
Question 2: Is first-pass metabolism a potential issue?
-
Answer: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug that reaches systemic circulation. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an indication of the compound's susceptibility to metabolism. If high metabolism is observed, structural modifications at the metabolic soft spots might be necessary.
-
-
Question 3: Are there discrepancies between the animal model and human physiology?
-
Answer: Differences in gastrointestinal pH, transit times, and expression of metabolic enzymes and transporters between preclinical species and humans can lead to different oral bioavailability. While challenging to fully mitigate, understanding these inter-species differences can help in the interpretation of preclinical data and in the selection of the most appropriate animal model.
-
Data Presentation
While specific quantitative data for this compound's oral bioavailability in preclinical species is not publicly available in detail, reports consistently describe it as having "substantial" or "complete" oral absorption, a significant improvement over its predecessor, Maraviroc.[1][2][4] The following table summarizes the available pharmacokinetic data for Maraviroc and the comparative data for this compound.
| Parameter | Maraviroc | This compound | Species | Reference(s) |
| Oral Bioavailability (%) | ~5% (incomplete absorption of 20-30%) | Described as "substantial" and "improved" | Rat | [6][7] |
| 40-42% | Described as "substantial" and "improved" | Dog | [1][7] | |
| 23.1% (100 mg dose) | Not publicly available | Human | [6][8] | |
| ~33% (300 mg dose) | Not publicly available | Human | [6][8] | |
| Cmax (ng/mL) | 256 (2 mg/kg oral dose) | Not publicly available | Dog | [1] |
| Tmax (h) | 1.5 (2 mg/kg oral dose) | Not publicly available | Dog | [1] |
| Unbound Cmin (steady state) | Lower | Significantly greater | Human | [5] |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound analog by measuring its transport across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be within the laboratory's established range. Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, is assessed.
-
Assay Procedure (Apical to Basolateral Permeability): a. The culture medium is removed from the apical (A) and basolateral (B) compartments. b. The monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). c. A solution of the test compound in HBSS is added to the apical compartment. d. Fresh HBSS is added to the basolateral compartment. e. The plate is incubated at 37°C with gentle shaking. f. Samples are taken from the basolateral compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh HBSS. g. A sample is also taken from the apical compartment at the beginning and end of the experiment to assess compound recovery.
-
Bidirectional Permeability (for efflux assessment): The experiment is also performed in the reverse direction (basolateral to apical) to determine the efflux ratio.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound analog in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated in the jugular vein for serial blood sampling.
-
Dosing: a. Intravenous (IV) Administration: A solution of the test compound is administered as a bolus dose via the tail vein to a group of rats to determine the clearance and volume of distribution. b. Oral (PO) Administration: A solution or suspension of the test compound is administered to another group of fasted rats via oral gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified by LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as follows: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Mandatory Visualizations
Caption: CCR5 Signaling Pathway and Antagonism by this compound Analogs.
Caption: Workflow for Assessing Oral Absorption of this compound Analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Assessment of the absorption, metabolism and absolute bioavailability of maraviroc in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PF-232798 stability in different laboratory storage conditions
This technical support center provides guidance on the stability and storage of PF-232798 based on general knowledge of small molecule CCR5 antagonists and industry best practices for drug development. Please note that specific, quantitative stability data for this compound under various laboratory conditions is not publicly available. The following recommendations are therefore extrapolated from data on similar compounds and general guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific data for this compound is unavailable, for analogous small molecule CCR5 antagonists, long-term storage of the solid compound is typically recommended at -20°C. For example, Maraviroc is stored as a crystalline solid at -20°C and is stable for at least 4 years.[1] Storing solid this compound at -20°C in a tightly sealed container, protected from moisture and light, is a prudent measure to ensure its long-term stability.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), similar to other CCR5 antagonists like Maraviroc.[1] For short-term storage, stock solutions in anhydrous DMSO are commonly stored at -20°C for up to a month or at -80°C for up to a year.[2][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of similar compounds are often not recommended for storage for more than one day.[1]
Q3: Can I store this compound at room temperature?
A3: Generally, for many anti-HIV drugs, storage at a controlled room temperature not exceeding 25-30°C is required to maintain potency.[4] However, for long-term storage of the solid compound, colder temperatures (-20°C) are preferable to minimize the risk of degradation. Short-term storage of solid this compound at room temperature for the duration of an experiment is likely acceptable, but prolonged exposure should be avoided.
Q4: Is this compound sensitive to light?
A4: Photostability is a common concern for small molecule drugs. While specific photostability studies for this compound are not published, it is a standard practice to protect all research compounds from light. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or otherwise protected from light.
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color, the formation of precipitates, or the appearance of new peaks in a chromatographic analysis (e.g., HPLC). If degradation is suspected, it is recommended to use a freshly prepared solution from a new stock of the compound.
Data on Analogous Compounds
The following tables summarize the storage and stability information for other small molecule CCR5 antagonists, which can serve as a general guide for this compound.
Table 1: Recommended Storage Conditions for Solid CCR5 Antagonists
| Compound | Storage Temperature | Stated Stability |
| Maraviroc | -20°C | ≥ 4 years[1] |
| Cenicriviroc | -20°C | 3 years[2] |
| Aplaviroc | -20°C or -80°C | 1 month (-20°C), 6 months (-80°C)[3] |
Table 2: Recommended Storage for Stock Solutions of CCR5 Antagonists
| Compound | Solvent | Storage Temperature | Stated Stability |
| Maraviroc | Ethanol, DMSO, DMF | Not specified for long term | Aqueous solutions not recommended for >1 day[1] |
| Cenicriviroc | DMSO | -20°C / -80°C | 1 month (-20°C), 1 year (-80°C)[2] |
| Aplaviroc | DMSO | -20°C / -80°C | 1 month (-20°C), 6 months (-80°C)[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles. Confirm the purity of the solid compound if possible. |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the storage container is tightly sealed to prevent solvent evaporation. Consider using a different solvent if precipitation persists. |
| Loss of compound activity over time in an aqueous assay buffer | Instability of this compound in aqueous media. | Prepare fresh dilutions in aqueous buffer immediately before each experiment. Minimize the time the compound spends in aqueous solution. |
Experimental Protocols
While a specific stability-indicating assay for this compound is not publicly available, a general approach to assessing the stability of a small molecule compound in a specific laboratory condition (e.g., in a particular solvent at a set temperature) is outlined below.
General Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.
-
Preparation of Stability Samples: Dilute the stock solution to the desired final concentration in the solvent or buffer system of interest.
-
Storage: Store the stability samples under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect samples from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stability sample for analysis.
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient of water and acetonitrile with a suitable modifier like 0.1% formic acid or trifluoroacetic acid.
-
Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
At each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: General workflow for a laboratory stability study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Potency of PF-232798 and Maraviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral potency of two CCR5 antagonists: the second-generation investigational drug PF-232798 and the approved antiretroviral maraviroc. Both compounds target the human CCR5 coreceptor, a key portal for HIV-1 entry into host cells, but exhibit differences in their binding affinity and activity against resistant viral strains.
Executive Summary
This compound, a second-generation CCR5 antagonist, demonstrates a significantly higher binding affinity to the CCR5 receptor compared to the first-generation antagonist, maraviroc. Preclinical data indicate that this compound possesses a broad-spectrum anti-HIV-1 activity with an in vitro potency that is comparable to maraviroc. A key advantage of this compound is its retained activity against some maraviroc-resistant HIV-1 strains, suggesting an alternative resistance profile. While direct head-to-head studies on antiviral potency across a wide range of viral isolates are limited in publicly available literature, the existing data points to this compound as a potentially promising successor to maraviroc.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and maraviroc. It is important to note that the antiviral potency values were not determined in a head-to-head study and originate from different experimental setups, which may affect direct comparability.
| Parameter | This compound | Maraviroc | Reference(s) |
| Mechanism of Action | CCR5 Co-receptor Antagonist | CCR5 Co-receptor Antagonist | [1] |
| Binding Affinity (Ki) | 0.5 nM | 3 nM | [1] |
| Antiviral Potency | EC90: 2.0 nM (vs. HIV-1 BaL in PBLs) | Geometric Mean IC90: 2.0 nM (vs. 43 primary isolates) | [2][3] |
| Activity vs. Maraviroc-Resistant HIV-1 | Retains full activity against some lab-generated maraviroc-resistant strains | N/A | [2][4] |
Note: EC90 (90% effective concentration) and IC90 (90% inhibitory concentration) are measures of drug potency. A lower value indicates higher potency. PBLs (Peripheral Blood Lymphocytes) are primary cells used in HIV research.
Mechanism of Action and Signaling Pathway
Both this compound and maraviroc are allosteric inhibitors of the CCR5 co-receptor. They bind to a transmembrane pocket of CCR5, inducing a conformational change that prevents the HIV-1 envelope glycoprotein gp120 from interacting with the receptor. This blockade of the gp120-CCR5 interaction is a critical step in preventing the fusion of the viral and host cell membranes, thereby inhibiting viral entry.
Caption: HIV-1 entry pathway and points of inhibition by this compound and maraviroc.
Experimental Protocols
The antiviral potency of CCR5 antagonists like this compound and maraviroc is typically determined using cell-based assays. Below is a generalized protocol for an HIV-1 pseudovirus neutralization assay, a common method for evaluating entry inhibitors.
Objective: To determine the concentration of the antagonist required to inhibit 50% (IC50) or 90% (IC90/EC90) of viral entry.
Materials:
-
Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).
-
Virus: HIV-1 Env-pseudotyped viruses (replication-defective viruses carrying the envelope proteins of interest).
-
Compounds: this compound and maraviroc, serially diluted.
-
Reagents: Cell culture medium, DEAE-Dextran (to enhance infection), and a luciferase assay system.
Procedure:
-
Cell Plating: Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and maraviroc.
-
Incubation: Add the diluted compounds to the cells and incubate for a specified period (e.g., 1 hour) to allow for binding to the CCR5 receptor.
-
Infection: Add a standardized amount of HIV-1 Env-pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus-only control is used to calculate the percentage of inhibition. The IC50/IC90 values are then determined by plotting the percentage of inhibition against the compound concentration.
Caption: A typical experimental workflow for an in vitro antiviral potency assay.
Discussion and Conclusion
This compound emerges as a potent second-generation CCR5 antagonist with several potential advantages over maraviroc. Its higher binding affinity for the CCR5 receptor may contribute to its sustained antiviral activity and could be a factor in its efficacy against maraviroc-resistant strains. The ability to inhibit viral strains that have developed resistance to first-generation CCR5 antagonists is a significant clinical advantage, addressing the ongoing challenge of drug resistance in HIV-1 therapy.
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of PF-232798 Against Maraviroc-Resistant HIV-1 Isolates
A new generation CCR5 antagonist, PF-232798, demonstrates significant antiviral activity against HIV-1 strains that have developed resistance to the first-in-class CCR5 inhibitor, maraviroc. This guide provides a comparative analysis of the efficacy of this compound and other CCR5 antagonists against maraviroc-resistant HIV-1, supported by available preclinical data and detailed experimental methodologies.
HIV-1 entry into host cells is a critical first step in its replication cycle, primarily mediated by the interaction of the viral envelope glycoprotein (gp120) with the CD4 receptor and a coreceptor, most commonly CCR5 or CXCR4. Maraviroc, an allosteric inhibitor of CCR5, effectively blocks this interaction for CCR5-tropic (R5) viruses. However, the emergence of resistance, often through mutations in the V3 loop of gp120 that allow the virus to utilize the maraviroc-bound form of the CCR5 receptor, presents a clinical challenge.[1][2] this compound, a second-generation CCR5 antagonist, has been developed to address this and exhibits a distinct resistance profile.[3][4]
Comparative Antiviral Activity
Preclinical studies have demonstrated the potency of this compound against both wild-type and maraviroc-resistant HIV-1. While comprehensive, peer-reviewed datasets with direct side-by-side comparisons of multiple CCR5 antagonists against a wide panel of maraviroc-resistant isolates are limited, data presented at the 15th Conference on Retroviruses and Opportunistic Infections (CROI) in 2008 provides key insights into the efficacy of this compound.
The study highlighted that this compound retained full activity against the laboratory-generated maraviroc-resistant B-clade isolate CC185 and partial activity (greater than 50%) against the G-clade maraviroc-resistant isolate RU570.[5] For context, maraviroc's geometric mean 90% inhibitory concentration (IC90) against a panel of wild-type primary HIV-1 isolates is 2.0 nM.[6] this compound demonstrated a similarly potent EC90 of 2.0 nM against the wild-type HIV-1 BaL strain in peripheral blood mononuclear cell (PBMC) cultures.[5][7]
While specific IC50/EC90 values for this compound against these resistant strains were not detailed in the available literature, the qualitative description of retained activity is significant. Further research has shown that cross-resistance among CCR5 antagonists is not absolute. For instance, patient-derived maraviroc-resistant HIV-1 envelope clones have been shown to remain susceptible to other CCR5 antagonists like vicriviroc and aplaviroc, indicating that different antagonists induce unique conformational changes in the CCR5 receptor.[1][2][8] This supports the rationale for the development of second-generation compounds like this compound.
Below is a summary of the available data on the antiviral activity of this compound and comparative data for other CCR5 antagonists against maraviroc-resistant isolates from a representative study.
| Antagonist | HIV-1 Isolate | Genotype/Phenotype | Fold Change in IC50 vs. Wild-Type | Maximal Percent Inhibition (MPI) |
| This compound | HIV-1 BaL | Wild-Type | 1.0 | >95% |
| This compound | CC185 | Maraviroc-Resistant | Data not available ("Full activity") | Data not available |
| This compound | RU570 | Maraviroc-Resistant | Data not available (">50% activity") | Data not available |
| Maraviroc | Patient Isolate (Day 1) | Maraviroc-Sensitive | 1.0 | ~100% |
| Maraviroc | Patient Isolate (Day 224) | Maraviroc-Resistant | >1000 | <10% |
| Vicriviroc | Patient Isolate (Day 224) | Maraviroc-Resistant | 1.2 | ~100% |
| Aplaviroc | Patient Isolate (Day 224) | Maraviroc-Resistant | 1.5 | ~100% |
Table 1: Comparative antiviral activity of CCR5 antagonists. Data for this compound is based on a 2008 CROI presentation and other preclinical reports.[5][7] Data for Maraviroc, Vicriviroc, and Aplaviroc against a patient-derived resistant isolate is from a separate detailed study to illustrate the concept of narrow cross-resistance.[2]
Experimental Protocols
The evaluation of antiviral efficacy against maraviroc-resistant HIV-1 isolates typically involves phenotypic assays using pseudotyped viruses. The following is a generalized protocol based on methodologies described in relevant studies.[2][5]
Single-Round Infectivity Assay Using Pseudotyped Virus
This assay measures the ability of a candidate compound to inhibit viral entry in a single round of infection, thus preventing confounding results from subsequent replication cycles.
1. Generation of Env-Pseudotyped Viruses:
- The env genes from maraviroc-sensitive and resistant HIV-1 strains are amplified by PCR from viral RNA or proviral DNA.[2]
- The amplified env gene is cloned into an expression vector.
- HEK293T cells are co-transfected with the Env-expression plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase). This results in the production of viral particles pseudotyped with the desired Env protein.
- Supernatants containing the pseudotyped viruses are harvested, filtered, and the viral titer is quantified (e.g., by p24 ELISA).
2. Drug Susceptibility Assay:
- Target cells (e.g., NP2/CD4/CCR5 cells) are seeded in 96-well plates.
- Serial dilutions of the CCR5 antagonists (this compound, maraviroc, etc.) are prepared and added to the cells.
- A standardized amount of the Env-pseudotyped virus is added to each well.
- The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
- The level of infection is quantified by measuring the reporter gene activity (e.g., luciferase activity is measured using a luminometer).
3. Data Analysis:
- The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug).
- The 50% inhibitory concentration (IC50) or 90% effective concentration (EC90) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- The fold change in resistance is calculated by dividing the IC50 of the drug against the resistant virus by the IC50 against a sensitive, wild-type reference virus.
- The maximal percent inhibition (MPI) is noted, as a reduction in MPI is a hallmark of resistance where the virus can use the drug-bound receptor.
Visualizations
HIV-1 Entry and CCR5 Antagonism Signaling Pathway
The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by CCR5 antagonists like this compound.
Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.
Experimental Workflow for Drug Susceptibility Testing
The diagram below outlines the key steps in the experimental workflow used to assess the efficacy of this compound against HIV-1 isolates.
Caption: Workflow for phenotypic drug susceptibility testing.
Conclusion
This compound demonstrates promising activity against maraviroc-resistant HIV-1 isolates, a key attribute for a second-generation CCR5 antagonist. The available data suggests that this compound has a resistance profile that is distinct from maraviroc, likely due to differences in how it binds to and alters the conformation of the CCR5 receptor.[3] This allows it to inhibit viral strains that have adapted to use the maraviroc-bound form of CCR5. The phenomenon of narrow cross-resistance among CCR5 antagonists underscores the potential clinical utility of this compound for patients failing maraviroc-based regimens due to the emergence of resistant R5-tropic viruses. Further clinical studies with detailed quantitative analysis are warranted to fully elucidate its comparative efficacy and role in HIV treatment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 6. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Second-Generation CCR5 Antagonists: Cenicriviroc, Vicriviroc, and Leronlimab
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics has been significantly shaped by the development of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that block the primary co-receptor used by the most commonly transmitted strains of the virus. While the first-generation antagonist, maraviroc, paved the way, a new wave of second-generation antagonists has emerged with the promise of improved potency, safety, and dosing convenience. This guide provides a detailed head-to-head comparison of three prominent second-generation CCR5 antagonists: cenicriviroc, vicriviroc, and leronlimab, supported by available experimental data.
Mechanism of Action: A Shared Target, Diverse Approaches
All three antagonists prevent HIV-1 entry into host cells by binding to the CCR5 co-receptor, thereby inhibiting the interaction between the viral envelope glycoprotein gp120 and CCR5.[1] However, their molecular nature and specific binding mechanisms differ, influencing their pharmacological profiles.
-
Cenicriviroc (CVC) is a small-molecule antagonist that uniquely targets both CCR5 and CCR2, a chemokine receptor implicated in inflammatory processes.[2] This dual antagonism suggests potential benefits beyond its direct antiviral activity.[3]
-
Vicriviroc (VVC) is a small-molecule, noncompetitive allosteric antagonist of CCR5.[4] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents gp120 binding.[4]
-
Leronlimab (PRO 140) is a humanized monoclonal antibody that binds to the extracellular loop 2 and N-terminus of CCR5.[5] Its mechanism is competitive, directly blocking the gp120 binding site.[6][7] This distinct mechanism may contribute to its high genetic barrier to viral resistance.[5]
dot
Figure 1: Mechanism of HIV-1 Entry and CCR5 Antagonist Blockade.
Performance Data: A Quantitative Comparison
The following table summarizes the available quantitative data for the binding affinity and antiviral activity of cenicriviroc, vicriviroc, and leronlimab. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature.
| Parameter | Cenicriviroc | Vicriviroc | Leronlimab |
| Target(s) | CCR5 and CCR2[2] | CCR5[4] | CCR5[5] |
| Binding Affinity (Kd) | Data not available | ~1.25 nM[8] | Data not available |
| Antiviral Activity (IC50) | Potent activity with IC50 values <1nM against HIV-1[9] | Geometric mean IC50s ranging between 0.04 nM and 2.3 nM against diverse HIV-1 isolates[8] | IC50 not significantly altered by previous maraviroc exposure[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols for key assays used in the evaluation of CCR5 antagonists.
CCR5 Competition Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
-
Cell Culture and Membrane Preparation: A cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293T) is cultured. Cell membranes are harvested through homogenization and centrifugation.
-
Competition Reaction: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or a radiolabeled antagonist) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (cenicriviroc, vicriviroc, or leronlimab).
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
dot
References
- 1. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokine receptor antagonist cenicriviroc inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vicriviroc - Wikipedia [en.wikipedia.org]
- 5. Suppression of human and simian immunodeficiency virus replication with the CCR5-specific antibody Leronlimab in two species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. researchgate.net [researchgate.net]
- 10. vax-before-travel.com [vax-before-travel.com]
A Comparative Analysis of PF-232798 and Maraviroc Binding to the CCR5 Receptor
An objective guide for researchers and drug development professionals on the binding characteristics of two key CCR5 antagonists.
This guide provides a detailed comparison of the binding modes of PF-232798 and maraviroc to the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. Both molecules are allosteric inhibitors, but subtle differences in their interactions with the receptor lead to variations in affinity, resistance profiles, and pharmacokinetic properties.[1][2] This analysis is supported by experimental data from crystallographic studies and various in vitro assays.
Quantitative Comparison of Binding and Antiviral Activity
The following table summarizes key quantitative data for this compound and maraviroc, highlighting the superior binding affinity of this compound.
| Parameter | This compound | Maraviroc | Reference |
| Binding Affinity (Ki) | 0.5 nM | 3 nM | [1] |
| Antiviral Activity (EC90, HIV-1BaL) | 2.0 nM | 3.2 nM | [3] |
| hERG Activity (IC50) | 12 µM | >10 µM | [4] |
Binding Mode and Structural Interactions
Both this compound and maraviroc are allosteric antagonists that bind to a pocket deep within the seven-transmembrane (7TM) domain of CCR5.[1][5] This binding site is distinct from the recognition sites for native chemokines and the HIV-1 glycoprotein gp120.[5][6] By stabilizing an inactive conformation of the receptor, these drugs prevent the conformational changes required for viral fusion and entry.[5][7][8]
While both compounds share a common tropane scaffold, which is crucial for their anti-HIV activity, differences in their N- and C-substituents result in distinct binding modes and subsequent conformational changes in the receptor.[1][2]
A key interaction for both drugs is the formation of a salt bridge between the nitrogen atom of the tropane scaffold and the glutamic acid residue at position 283 (Glu2837.39) in the CCR5 binding pocket.[1] Additionally, a conserved carboxamide nitrogen in both compounds forms a hydrogen bond with Tyrosine 251 (Tyr2516.51).[1]
However, the different substituents on this compound and maraviroc lead them to occupy different subpockets within the binding site.[1] This results in a notable conformational change, including a 3 Å shift of the extracellular side of transmembrane helix 1 in the this compound-bound structure compared to the maraviroc-bound structure.[1] These differential interactions are believed to be the basis for this compound's higher affinity and its ability to inhibit maraviroc-resistant HIV-1 strains.[1][9]
Signaling Pathway Inhibition
The binding of this compound and maraviroc to CCR5 allosterically inhibits the downstream signaling cascade typically initiated by chemokine binding. This prevents G-protein coupling and subsequent intracellular signaling pathways, such as calcium mobilization, which are essential for immune cell trafficking.[4][10]
Experimental Protocols
X-ray Crystallography of CCR5-Ligand Complexes:
To determine the high-resolution crystal structures of CCR5 in complex with this compound and maraviroc, the receptor was stabilized and crystallized.[1][5]
-
Protein Expression and Purification: A modified human CCR5 construct was expressed in insect cells. The modifications included truncations and fusion partners to enhance stability and crystallization.
-
Complex Formation: The purified receptor was incubated with a molar excess of either this compound or maraviroc.
-
Crystallization: The receptor-ligand complexes were crystallized using the lipidic cubic phase (LCP) method.
-
Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structures were solved by molecular replacement using a previously determined GPCR structure as a search model and refined to high resolution.[1][2]
References
- 1. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 8. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 10. researchgate.net [researchgate.net]
In Vivo Efficacy of PF-232798: A Comparative Analysis with Other Antiretrovirals
An objective comparison of the pre-clinical and clinical data on the CCR5 antagonist PF-232798 against other key antiretroviral drugs. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the investigational antiretroviral drug this compound with the established CCR5 antagonist Maraviroc and other classes of antiretroviral agents. Due to the limited publicly available in vivo efficacy data for this compound, this comparison focuses on its pre-clinical profile and in vitro activity, juxtaposed with the proven in vivo efficacy of comparator drugs.
Executive Summary
This compound, a second-generation CCR5 antagonist developed by Pfizer, demonstrated a promising pre-clinical profile with potent in vitro anti-HIV activity, improved oral absorption in animal models compared to its predecessor Maraviroc, and activity against Maraviroc-resistant viral strains.[1][2] Phase I clinical trials in healthy volunteers suggested the drug was well-tolerated and had a pharmacokinetic profile suitable for once-daily dosing.[3] However, despite the completion of Phase II clinical trials in 2013, no in vivo efficacy data from these studies, such as viral load reduction or CD4+ T-cell count changes in HIV-infected individuals, have been made publicly available.[1] This absence of data prevents a direct comparison of the in vivo efficacy of this compound with other antiretrovirals.
This guide, therefore, presents the available pre-clinical and in vitro data for this compound in comparison to Maraviroc and summarizes the established in vivo efficacy of Maraviroc and other representative antiretroviral drugs from different classes.
Data Presentation
Table 1: Pre-clinical and In Vitro Profile of this compound versus Maraviroc
| Parameter | This compound | Maraviroc | Reference(s) |
| Mechanism of Action | CCR5 Co-receptor Antagonist | CCR5 Co-receptor Antagonist | [1] |
| Binding Affinity (IC50) | 0.5 nM | 3 nM | |
| In Vitro Potency (IC50, HIV-1 Ba-L) | 2.0 nM | Similar to Maraviroc | [1] |
| Activity Against Maraviroc-Resistant HIV-1 | Yes | N/A | [1][3] |
| Oral Absorption in Animal Models (Rats & Dogs) | Substantial and improved | Less than this compound | [1] |
| Metabolic Stability (Human Liver Microsomes) | Metabolically stable, not a CYP3A4 substrate | Subject to CYP3A4 metabolism | [1] |
Table 2: In Vivo Efficacy of Selected Antiretroviral Drugs (Clinical Trial Data)
| Drug (Class) | Key Efficacy Endpoint(s) | Clinical Trial Context | Reference(s) |
| This compound (CCR5 Antagonist) | No publicly available data | Phase II trials completed in 2013 | [1] |
| Maraviroc (CCR5 Antagonist) | ~1.0 log10 reduction in HIV-1 RNA | MOTIVATE 1 & 2 trials in treatment-experienced patients | [4] |
| Dolutegravir (Integrase Inhibitor) | 88% virologic suppression at 48 weeks | Phase III trial in treatment-naïve patients | [5] |
| Raltegravir (Integrase Inhibitor) | 86% virologic suppression at 48 weeks | Phase III trial in treatment-naïve patients | [5] |
| Tenofovir Alafenamide (TAF) (NRTI) | High antiviral efficacy, similar to TDF at a lower dose | Clinical studies | [5] |
| Efavirenz (NNRTI) | Compared with Dolutegravir in treatment-naïve patients | Phase III trial | [5] |
Note: The efficacy of combination antiretroviral therapy is typically higher than that of monotherapy. The data presented here for drugs other than Maraviroc in its initial monotherapy studies often reflects their use in combination regimens.
Experimental Protocols
As no specific in vivo experimental protocols for this compound have been published, a generalized protocol for the evaluation of antiretroviral drugs in a non-human primate model is provided below. This protocol is based on established methodologies in the field.
Representative In Vivo Efficacy Protocol: SIV-infected Macaque Model
1. Animal Model:
-
Adult rhesus macaques (Macaca mulatta) are used, as they are susceptible to Simian Immunodeficiency Virus (SIV), which causes an AIDS-like disease.[6]
2. Virus Stock:
-
A pathogenic SIVmac strain, such as SIVmac251 or SIVmac239, is used for infection.[6]
3. Study Design:
-
Pre-treatment Phase: Animals are infected intravenously with a defined dose of SIV. Viral load is monitored weekly to establish a baseline infection level.
-
Treatment Phase: Once a stable viral load is achieved, animals are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., a CCR5 antagonist) at a specified dose and frequency, while the control group receives a placebo.
-
Monitoring: Blood samples are collected regularly to measure plasma SIV RNA levels (viral load) and CD4+ T-cell counts. Drug concentrations in plasma are also measured to assess pharmacokinetics.
-
Endpoint: The primary efficacy endpoint is the reduction in plasma viral load compared to baseline and the control group. Changes in CD4+ T-cell counts are a key secondary endpoint.
4. Laboratory Methods:
-
Viral Load Quantification: Real-time PCR is used to quantify SIV RNA in plasma.
-
Immunophenotyping: Flow cytometry is used to determine the absolute counts of CD4+ and other T-cell subsets.
-
Pharmacokinetic Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to measure drug concentrations in plasma.
5. Ethical Considerations:
-
All animal studies must be conducted in accordance with the ARRIVE guidelines and receive approval from an Institutional Animal Care and Use Committee.[7]
Mandatory Visualization
Caption: HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.
Caption: Typical workflow for antiretroviral drug development and evaluation.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Evaluation of antiretrovirals in animal models of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Home | ARRIVE Guidelines [arriveguidelines.org]
Validating PF-232798's Allosteric Inhibition of CCR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-232798, a second-generation CCR5 antagonist, with other key allosteric inhibitors of the C-C chemokine receptor type 5 (CCR5). The primary focus is on the experimental validation of its allosteric mechanism of action, with detailed methodologies for key assays and a comparative analysis of its performance against the first-generation antagonist, Maraviroc, and other notable alternatives such as Vicriviroc and Cenicriviroc.
Executive Summary
This compound is a potent, orally bioavailable allosteric inhibitor of CCR5, a critical co-receptor for HIV-1 entry into host cells.[1][2] Developed as a successor to Maraviroc, this compound exhibits a higher binding affinity for CCR5 and demonstrates efficacy against Maraviroc-resistant HIV-1 strains.[1][3] Its allosteric mechanism, similar to other CCR5 antagonists, involves binding to a transmembrane pocket distinct from the binding site of the natural chemokine ligands, inducing a conformational change in the receptor that prevents its interaction with the HIV-1 envelope glycoprotein gp120.[1][3] This guide delves into the experimental data and protocols that validate this mechanism.
Comparative Performance of CCR5 Allosteric Inhibitors
The following tables summarize the quantitative data on the binding affinity and antiviral potency of this compound and its key comparators.
Table 1: Comparative Binding Affinities for CCR5
| Compound | Binding Assay Type | Kd (nM) | IC50 (nM) | Cell Type/Membrane Source | Radioligand | Reference |
| This compound | Radioligand Binding | 0.5 | - | - | - | [1][3] |
| Maraviroc | Radioligand Binding | 3 | 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES) | HEK-293 cells | 125I-labeled chemokines | [1][3][4] |
| Vicriviroc | Radioligand Binding | - | 10 | - | - | [5] |
| Cenicriviroc | Radioligand Binding | - | 2-6 (cognate ligand binding) | - | - | [4] |
Table 2: Comparative Antiviral Potency against HIV-1
| Compound | Antiviral Assay Type | EC90 (nM) | EC50 (nM) | HIV-1 Strain(s) | Cell Type | Reference |
| This compound | HIV-1 Env-pseudotyped virus entry assay | 2.0 | - | HIV-1 BaL | Peripheral Blood Mononuclear Cells (PBMCs) | [6][7] |
| Maraviroc | HIV-1 Env-pseudotyped virus entry assay | 2.03 | 0.1-1.25 | Various primary isolates | Cell culture | [8] |
| Vicriviroc | HIV-1 replication assay | 0.45-18 | 0.04-2.3 | Diverse clinical isolates | PBMCs | [9][10] |
| Cenicriviroc | HIV-2 replication assay | - | 0.03-0.98 | R5 HIV-2 clinical isolates | - | [11] |
Experimental Protocols for Validating Allosteric Inhibition
The following are detailed methodologies for key experiments used to characterize and validate the allosteric inhibition of CCR5 by compounds like this compound.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor. For CCR5 antagonists, competition binding assays are commonly employed using a radiolabeled ligand that binds to the receptor.
Objective: To determine the binding affinity (Kd or IC50) of the test compound (e.g., this compound) to the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human CCR5.
-
Membrane preparation from CCR5-expressing cells.
-
Radioligand: [3H]Maraviroc or 125I-labeled chemokines (MIP-1α, MIP-1β, or RANTES).
-
Test compounds: this compound, Maraviroc, Vicriviroc, Cenicriviroc.
-
Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[4]
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK-293-CCR5 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (e.g., [3H]Maraviroc).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
HIV-1 Env-Pseudotyped Virus Entry Assay
This assay assesses the ability of a compound to inhibit HIV-1 entry into host cells, a direct measure of its antiviral activity.
Objective: To determine the potency (EC50 or EC90) of the test compound in inhibiting the entry of HIV-1 into CCR5-expressing target cells.
Materials:
-
HEK-293T cells for pseudovirus production.
-
Target cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 Tat promoter).
-
HIV-1 envelope (Env) expression plasmid (e.g., from a CCR5-tropic strain like BaL).
-
HIV-1 backbone plasmid (env-deficient, containing a luciferase reporter gene).
-
Transfection reagent (e.g., FuGENE 6).
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Pseudovirus Production: Co-transfect HEK-293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris.
-
Infection of Target Cells: Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the target cells with serial dilutions of the test compound for 1 hour.
-
Add the pseudovirus supernatant to the wells.
-
Incubate for 48 hours to allow for viral entry and luciferase gene expression.
-
Luciferase Assay: Lyse the cells and add luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of viral entry (relative to untreated control) against the logarithm of the drug concentration. The EC50 or EC90 value (the concentration of the drug that inhibits 50% or 90% of viral entry, respectively) is determined by non-linear regression analysis.
X-ray Crystallography of the CCR5-Ligand Complex
Determining the crystal structure of this compound bound to CCR5 provides direct evidence of its binding site and the conformational changes it induces, unequivocally validating its allosteric mechanism.
Objective: To determine the three-dimensional structure of the CCR5 receptor in complex with this compound.
Procedure (based on the published protocol for CCR5-PF-232798 complex): [1]
-
Protein Expression and Purification: Express human CCR5 in a suitable system (e.g., insect cells). Solubilize the receptor from the cell membranes using detergents and purify it using affinity chromatography.
-
Complex Formation: Incubate the purified CCR5 with an excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The crystallization of the CCR5-PF-232798 complex is performed using the lipidic cubic phase (LCP) method.
-
Mix the purified protein-ligand complex with a lipid mixture (e.g., monoolein) to form the LCP.
-
Dispense nanoliter-scale drops of the LCP onto a glass sandwich plate.
-
Overlay the drops with a precipitant solution.
-
Incubate the plates at a controlled temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Data Collection: Harvest the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain the final structure.
Visualization of Key Processes
Signaling Pathway of HIV-1 Entry and Its Inhibition
The following diagram illustrates the signaling pathway of HIV-1 entry into a host cell and the mechanism by which CCR5 allosteric inhibitors like this compound block this process.
References
- 1. Maraviroc - Wikipedia [en.wikipedia.org]
- 2. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular binding mode of this compound, a clinical anti-HIV candidate, at chemokine receptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Comparative analysis of safety profiles for CCR5 antagonists
A comprehensive review of the safety profiles of Maraviroc, Cenicriviroc, Vicriviroc, Leronlimab, and Aplaviroc for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the safety profiles of key C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs primarily utilized in the treatment of HIV-1 infection and under investigation for other indications such as cancer and non-alcoholic steatohepatitis (NASH). The comparison focuses on quantitative safety data from clinical trials, detailed experimental protocols for safety assessment, and visualizations of the CCR5 signaling pathway and experimental workflows.
Executive Summary
CCR5 antagonists represent a significant therapeutic advancement by targeting a host cell receptor rather than a viral enzyme. This mechanism, however, raises unique safety considerations related to potential off-target effects on the immune system and other organs. This analysis reveals distinct safety profiles among the reviewed agents. Maraviroc, the first approved CCR5 antagonist, generally exhibits a favorable long-term safety profile. Cenicriviroc has also been shown to be well-tolerated in clinical trials for NASH. Vicriviroc's development was hampered by initial safety concerns that were not substantiated in later, larger studies. Leronlimab has demonstrated a favorable safety profile in oncology and COVID-19 trials with few treatment-related adverse events. In contrast, the development of Aplaviroc was terminated due to significant hepatotoxicity.
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials of the selected CCR5 antagonists.
Table 1: Overview of Most Common Adverse Events
| Drug | Indication(s) | Most Common Adverse Events | Reference(s) |
| Maraviroc | HIV-1 Infection | Upper respiratory tract infections, cough, pyrexia, rash, dizziness, nausea, diarrhea, fatigue, headache.[1][2] | [1][2] |
| Cenicriviroc | NASH, HIV-1 Infection | Arthralgia, diarrhea, nasopharyngitis, fatigue, headache.[3][4] | [3][4] |
| Vicriviroc | HIV-1 Infection | Headache, pharyngitis, nausea, abdominal pain.[5] | [5] |
| Leronlimab | mTNBC, HIV-1 Infection, COVID-19 | Generally well-tolerated with few treatment-emergent adverse events reported.[6][7][8] | [6][7][8] |
| Aplaviroc | HIV-1 Infection (Development Discontinued) | Diarrhea, nausea, fatigue, headache.[9][10][11] | [9][10][11] |
Table 2: Serious Adverse Events and Discontinuation Rates
| Drug | Serious Adverse Events of Note | Discontinuation Rate Due to Adverse Events | Reference(s) |
| Maraviroc | Hepatotoxicity (with allergic features, rare), cardiovascular events (in patients with pre-existing risk factors), immune reconstitution syndrome.[1][2][12] | 5% (similar to placebo in Phase 3 trials).[2] | [1][2][12] |
| Cenicriviroc | Generally low incidence of serious adverse events.[3][4] | Not significantly different from placebo in the CENTAUR study.[4] | [3][4] |
| Vicriviroc | Initial concerns of malignancy (lymphoma) in a Phase 2 study were not confirmed in larger Phase 3 trials.[13][14] | 9 subjects out of 113 discontinued due to adverse events in a 3-year follow-up study.[13][15] | [13][14][15] |
| Leronlimab | Few Grade 3 treatment-emergent adverse events reported in pooled analysis of mTNBC trials.[6][7] | Not extensively reported, but generally low. | [6][7] |
| Aplaviroc | Severe idiosyncratic hepatotoxicity, including cases of hepatic cytolysis.[9][10][11][16] | Development discontinued due to hepatotoxicity.[9][10][11][16] | [9][10][11][16] |
Table 3: Hepatotoxicity Profile
| Drug | Incidence of Grade 3/4 ALT/AST Elevations | Key Findings | Reference(s) |
| Maraviroc | Similar to placebo in Phase 3 trials.[17][18] | Boxed warning for hepatotoxicity with allergic features. No significant increased risk in patients with hepatitis B/C co-infection.[2][17][19] | [2][17][18][19] |
| Cenicriviroc | Similar to placebo in the CENTAUR study.[4] | Favorable hepatic safety profile observed in NASH trials.[3][4] | [3][4] |
| Vicriviroc | Not a prominent safety concern in later clinical trials. | Early concerns about liver toxicity were not substantiated. | |
| Leronlimab | Not reported as a significant issue in available data. | ||
| Aplaviroc | Grade 2 or higher ALT elevations in 6.0% of recipients vs. 3.6% in controls.[9][11] | Led to discontinuation of clinical development.[9][10][11][16] | [9][10][11][16] |
Experimental Protocols
The safety assessment of CCR5 antagonists in clinical trials involves rigorous monitoring for a range of potential adverse events. Below are detailed methodologies for key safety evaluations.
Hepatotoxicity Assessment
Given the experience with Aplaviroc, liver safety is a critical focus in the development of all CCR5 antagonists.
-
Liver Enzyme Monitoring:
-
Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are monitored at baseline and at regular intervals (e.g., weekly for the first month, then monthly) throughout the trial.[20]
-
Grading: Abnormalities are graded according to standardized criteria (e.g., Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).
-
Stopping Rules: Protocols include specific criteria for treatment discontinuation based on the magnitude and duration of liver enzyme elevations, often in conjunction with changes in bilirubin or clinical symptoms of hepatitis.[20]
-
-
Case Adjudication: An independent, blinded expert panel of hepatologists often adjudicates cases of suspected drug-induced liver injury (DILI) to assess causality.
-
Risk Factor Analysis: Data is analyzed to identify potential risk factors for hepatotoxicity, such as co-infection with hepatitis B or C viruses, and concomitant use of other potentially hepatotoxic medications.[19]
Cardiovascular Safety Assessment
-
Electrocardiogram (ECG) Monitoring:
-
Procedure: Standard 12-lead ECGs are performed at baseline and at specified time points during the study, including at peak plasma concentrations of the drug.
-
Parameters: Key parameters analyzed include the QT interval corrected for heart rate (QTc), PR interval, and QRS duration. A thorough QT/QTc study is a dedicated clinical trial to assess a drug's potential to cause QT prolongation.[21][22]
-
-
Cardiovascular Event Monitoring: All cardiovascular adverse events, including myocardial infarction, stroke, and arrhythmias, are recorded and adjudicated by an independent clinical events committee.[21]
-
Blood Pressure and Heart Rate: Vital signs are monitored at each study visit.
Immunogenicity Assessment (for monoclonal antibodies like Leronlimab)
-
Anti-Drug Antibody (ADA) Assays:
-
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) is typically used to screen for the presence of ADAs in patient serum.
-
Confirmatory Assay: Positive samples from the screening assay are further tested in a confirmatory assay to reduce the rate of false positives.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay is used to determine if the detected ADAs have the potential to neutralize the biological activity of the drug.
-
-
Clinical Correlation: The incidence of ADAs is correlated with pharmacokinetic and pharmacodynamic data, as well as with the occurrence of hypersensitivity reactions or loss of efficacy.
Visualizations
CCR5 Signaling Pathway
The following diagram illustrates the key signaling pathways activated upon ligand binding to the CCR5 receptor. CCR5 antagonists block the initial binding of ligands, thereby inhibiting these downstream signaling cascades.
Caption: CCR5 Signaling Pathway.
Experimental Workflow for Hepatotoxicity Assessment
This diagram outlines the typical workflow for assessing potential hepatotoxicity in a clinical trial of a CCR5 antagonist.
Caption: Hepatotoxicity Assessment Workflow.
Conclusion
The comparative analysis of the safety profiles of CCR5 antagonists highlights the importance of thorough preclinical and clinical safety evaluations for this class of drugs. While Maraviroc and Cenicriviroc have demonstrated acceptable safety profiles in their respective indications, the case of Aplaviroc serves as a critical reminder of the potential for severe, idiosyncratic toxicities. Leronlimab continues to show a favorable safety profile in ongoing studies. For researchers and drug development professionals, a deep understanding of these safety profiles, coupled with robust safety monitoring protocols, is essential for the continued development and safe use of CCR5 antagonists in various therapeutic areas.
References
- 1. drugs.com [drugs.com]
- 2. Maraviroc: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 5. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. CytoDyn reports results from leronlimab trials for maTNBC and MBC [clinicaltrialsarena.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
- 15. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Hepatic safety and tolerability in the maraviroc clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. Cardiac Safety Assessment In Clinical Trials [clinicalleader.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-232798
Absence of a specific Safety Data Sheet (SDS) for PF-232798 necessitates treating this compound with a high degree of caution, following established protocols for hazardous chemical waste and potent biologically active compounds. As a CCR5 antagonist with anti-HIV effects, this compound should be handled by trained personnel in a laboratory setting.[1][2] The following procedures are based on general best practices for the disposal of laboratory chemicals and cytotoxic agents and are intended to ensure the safety of researchers and compliance with environmental regulations.[3][4][5][6][7]
Quantitative Data Summary
Since no specific SDS for this compound is publicly available, quantitative data regarding its specific physical and chemical properties for disposal purposes (e.g., flash point, pH of solutions) are not available. In the absence of this data, the most conservative safety precautions should be taken.
| Data Point | Value | Source |
| Chemical State | Solid | Assumed based on typical laboratory compounds |
| Recommended Disposal Method | Incineration | General practice for cytotoxic and potent compounds[7][8] |
| Drain Disposal | Prohibited | General laboratory hazardous waste guidelines[3][9] |
| Trash Disposal | Prohibited | General laboratory hazardous waste guidelines[9] |
Detailed Experimental Protocols for Disposal
The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times: safety glasses or goggles, a lab coat, and closed-toe shoes.
-
Due to the potent biological activity of this compound, it is highly recommended to use double gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[4][5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed. To err on the side of caution, maintain a separate waste stream for this compound solutions.
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[7]
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
4. Storage:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[5]
-
Ensure containers are kept closed except when adding waste.[3][4]
-
Store away from incompatible materials.
5. Disposal Request:
-
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.[3][9]
-
Do NOT attempt to neutralize or decontaminate this compound without a validated procedure and approval from your EHS office.
-
In case of a spill, follow your laboratory's established spill response procedure for potent compounds. This typically involves isolating the area, using appropriate absorbent materials, and collecting all cleanup materials as hazardous waste.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, a Second Generation Pfizer Oral CCR5 Antagonist [natap.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-232798
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of investigational compounds like PF-232798 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an orally active, potent, and selective CCR5 antagonist that has been investigated as a potential anti-HIV agent. Due to its bioactive nature, proper handling procedures are critical to minimize exposure and ensure the well-being of laboratory personnel. The following procedural guidance is based on safety protocols for similar hazardous compounds and is intended to be a comprehensive resource for all stages of handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a material safety data sheet for a similar Pfizer compound (PZ01520) indicates potential hazards that should be considered when handling this compound.[1] These include the risk of eye and skin irritation, and the potential for reproductive harm or genetic defects.[1] Therefore, a stringent approach to personal protection is necessary.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the compound as a powder or when aerosolization is possible to prevent inhalation. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following step-by-step process outlines the key stages of working with this compound.
Experimental Protocols:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as specified in the table above.
-
When weighing the solid compound, use a balance inside a ventilated enclosure to minimize the risk of inhaling airborne particles.
-
-
Experimentation:
-
If dissolving the compound, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Conduct all experimental procedures involving the compound within the designated handling area.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including gloves, lab coats, and any unused compound, in accordance with institutional and local regulations for hazardous chemical waste.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed hazardous waste container | Collection by certified hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, labeled hazardous waste container | Collection by certified hazardous waste disposal service. |
| Contaminated PPE (gloves, lab coat) | Labeled hazardous waste bag | Collection by certified hazardous waste disposal service. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed hazardous liquid waste container | Collection by certified hazardous waste disposal service. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment. This commitment to safety not only protects the individual researcher but also upholds the integrity of the scientific process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
